ST247
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[[4-(hexylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S2/c1-4-5-6-7-11-20-14-8-9-15(16(13-14)25-2)21-28(23,24)17-10-12-27-18(17)19(22)26-3/h8-10,12-13,20-21H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWCGEOYGFZZCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=CC(=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356497-91-0 | |
| Record name | 1356497-91-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Core Structure and Properties
Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate is a complex organic molecule with the chemical formula C19H26N2O5S2.[1] Its structure is characterized by a central thiophene ring, which is a five-membered aromatic ring containing a sulfur atom. This core is substituted with a methyl carboxylate group at the 2-position and a sulfamoyl group at the 3-position. The sulfamoyl nitrogen is further substituted with a 4-(hexylamino)-2-methoxyphenyl group.
Molecular Structure:
Caption: 2D representation of the chemical structure.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C19H26N2O5S2 | PubChem[1] |
| Molecular Weight | 442.6 g/mol | PubChem[1] |
| PubChem CID | 71114651 | PubChem[1] |
Potential Synthesis Strategies (Hypothetical Workflow)
While a specific, validated experimental protocol for the synthesis of methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate is not available in the public domain, a potential synthetic route can be conceptualized based on established methods for the synthesis of similar thiophene derivatives. A plausible approach would involve the initial synthesis of a substituted thiophene core, followed by the introduction of the sulfamoyl and phenyl moieties.
The following diagram illustrates a hypothetical experimental workflow for the synthesis. It is crucial to emphasize that this is a theoretical pathway and would require significant experimental optimization and validation.
Caption: Hypothetical synthesis workflow.
Biological Activity and Signaling Pathways (Data Not Available)
A thorough search of scientific databases did not yield any specific information regarding the biological activity, mechanism of action, or associated signaling pathways for methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate.
For researchers and drug development professionals, this represents an unexplored area. The structural motifs present in the molecule, such as the sulfonamide and substituted aniline, are found in various biologically active compounds. Therefore, this molecule could be a candidate for screening in various assays to determine its potential therapeutic effects.
Experimental Protocols (Data Not Available)
Consistent with the lack of published research on this specific compound, there are no detailed experimental protocols available for its synthesis, purification, characterization, or biological evaluation.
Future Research Directions
The absence of data on methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate presents several opportunities for future research:
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Chemical Synthesis and Characterization: Development and validation of a robust synthetic route, followed by comprehensive characterization of the compound's physicochemical properties.
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Biological Screening: High-throughput screening against a panel of biological targets to identify potential therapeutic applications.
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Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the underlying mechanism of action and any involved signaling pathways would be warranted.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the relationship between the chemical structure and biological activity, potentially leading to the development of more potent and selective compounds.
References
An In-Depth Technical Guide on the Physicochemical Properties and Potential Biological Activities of Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate
Disclaimer: Publicly available experimental data for methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate is limited. This guide provides the available computed physicochemical properties for the target molecule. The sections on experimental protocols and biological signaling pathways are based on studies of structurally related compounds, such as benzenesulfonamide and thiophene derivatives, to offer a relevant framework for research.
Physicochemical Properties
The physicochemical properties of methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate have been primarily determined through computational methods. A summary of these properties is presented in Table 1.
Table 1: Physicochemical Properties of Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₆N₂O₅S₂ | PubChem CID: 71114651 |
| Molecular Weight | 442.6 g/mol | PubChem CID: 71114651 |
| IUPAC Name | methyl 3-[[(4-hexylamino-2-methoxyphenyl)sulfonyl]amino]thiophene-2-carboxylate | PubChem CID: 71114651 |
| Canonical SMILES | CCCCCCNC1=CC(=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)OC)OC | PubChem CID: 71114651 |
| InChI Key | YFUQZMSZNYVHQK-UHFFFAOYSA-N | PubChem CID: 71114651 |
| XLogP3 | 4.9 | Computed by PubChem |
| Hydrogen Bond Donor Count | 2 | Computed by PubChem |
| Hydrogen Bond Acceptor Count | 7 | Computed by PubChem |
| Rotatable Bond Count | 11 | Computed by PubChem |
| Exact Mass | 442.12866 g/mol | Computed by PubChem |
| Topological Polar Surface Area | 124 Ų | Computed by PubChem |
| Heavy Atom Count | 28 | Computed by PubChem |
| Complexity | 707 | Computed by PubChem |
Note: Experimental data for properties such as melting point, boiling point, and solubility are not available in the public domain.
Potential Biological Activities and Signaling Pathways (Based on Structural Analogs)
The chemical structure of the target molecule, featuring a sulfonamide group attached to a substituted aromatic ring system, is characteristic of a class of compounds known for their diverse biological activities. Structurally related benzenesulfonamide and thiophene derivatives have been extensively studied as inhibitors of various enzymes, suggesting potential therapeutic applications.
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[1][2] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[2] The transmembrane isoform, Carbonic Anhydrase IX (CA IX), is particularly overexpressed in many hypoxic tumors and contributes to tumor acidosis, proliferation, and metastasis.[3][4]
The inhibition of CA IX by sulfonamide-based drugs can disrupt the pH regulation in tumor cells, leading to increased apoptosis and reduced tumor growth. The signaling pathway influenced by CA IX is complex and involves the regulation of intracellular and extracellular pH, which in turn affects cell adhesion, migration, and invasion.[4][5]
Caption: Hypoxia-induced CA IX signaling pathway and its inhibition.
Thiophene derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[6] These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively, from arachidonic acid.[7] Dual inhibition of COX-2 and 5-LOX is a promising strategy for the development of anti-inflammatory drugs with an improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[6]
The signaling pathway involves the activation of phospholipase A2, which releases arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by COX-2 to produce pro-inflammatory prostaglandins or by 5-LOX to produce pro-inflammatory leukotrienes.[7]
Caption: COX-2 and 5-LOX inflammatory signaling pathways.
Experimental Protocols (Based on Structural Analogs)
The following are generalized experimental protocols for the synthesis and biological evaluation of compounds structurally related to the target molecule.
A common synthetic route for this class of compounds involves the reaction of a substituted aminophenyl derivative with a thiophenesulfonyl chloride.
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Preparation of the Sulfonyl Chloride: The corresponding thiophene-2-carboxylic acid is treated with chlorosulfonic acid to yield the thiophene-2-sulfonyl chloride.
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Sulfonamide Formation: The thiophenesulfonyl chloride is then reacted with a substituted aniline (in this case, 4-hexylamino-2-methoxyaniline) in an appropriate solvent (e.g., pyridine or dichloromethane) in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage.
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Purification: The crude product is purified by recrystallization or column chromatography on silica gel.
Characterization of the final product would typically involve nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.
The inhibitory activity against different carbonic anhydrase isoforms can be determined using a stopped-flow spectrophotometric assay.[8]
-
Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The production of protons during this reaction leads to a decrease in the pH of the assay solution, which is monitored by a colorimetric pH indicator.
-
Procedure:
-
A buffered solution containing the purified CA isoenzyme and a pH indicator (e.g., p-nitrophenol) is prepared.
-
The inhibitor (dissolved in a suitable solvent like DMSO) is added at various concentrations.
-
The reaction is initiated by the addition of a CO₂-saturated solution.
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The change in absorbance of the pH indicator over time is measured using a stopped-flow spectrophotometer.
-
-
Data Analysis: The initial rates of the reaction are determined, and the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
The inhibitory effects on COX-2 and 5-LOX can be evaluated using commercially available screening kits or established protocols.[6]
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COX-2 Inhibition Assay (Fluorometric):
-
The assay measures the peroxidase activity of COX-2.
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The enzyme is incubated with the test compound.
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Arachidonic acid is added to initiate the reaction, which produces PGG₂.
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The peroxidase component of COX-2 converts a fluorometric substrate into a fluorescent product in the presence of PGG₂.
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The fluorescence is measured, and the IC₅₀ value is determined.
-
-
5-LOX Inhibition Assay (Fluorometric):
-
This assay measures the hydroperoxides generated by the 5-LOX-catalyzed oxidation of arachidonic acid.
-
The enzyme is incubated with the test compound.
-
The reaction is initiated by the addition of arachidonic acid.
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The resulting hydroperoxides are detected using a specific fluorescent probe.
-
The fluorescence is measured to determine the enzyme activity and the IC₅₀ of the inhibitor.
-
References
- 1. Carbonic Anhydrase Activity Assay [protocols.io]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 5. Activation of Carbonic Anhydrase IX by Alternatively Spliced Tissue Factor Under Late-Stage Tumor Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence for using a dual COX 1/2 and 5-LOX inhibitor in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate (PubChem CID: 71114651)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate, a chemical compound identified by PubChem CID 71114651 and also known as ST247. This document consolidates available data on its chemical properties, biological activity as a Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) inverse agonist, and protocols for its use in experimental settings. The information is intended to support researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Chemical and Physical Properties
Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate is a complex organic molecule with the molecular formula C₁₉H₂₆N₂O₅S₂.[1] Its identity is well-defined by its IUPAC name, methyl 3-[[4-(hexylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate, and its unique CAS number, 1356497-91-0.[1]
| Property | Value | Source |
| PubChem CID | 71114651 | --INVALID-LINK-- |
| Molecular Formula | C₁₉H₂₆N₂O₅S₂ | [1] |
| IUPAC Name | methyl 3-[[4-(hexylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate | [1] |
| InChI | InChI=1S/C19H26N2O5S2/c1-4-5-6-7-11-20-14-8-9-15(16(13-14)25-2)21-28(23,24)17-10-12-27-18(17)19(22)26-3/h8-10,12-13,20-21H,4-7,11H2,1-3H3 | [1] |
| InChIKey | MRWCGEOYGFZZCJ-UHFFFAOYSA-N | [1] |
| SMILES | CCCCCCNC1=CC(=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)OC | [1] |
| CAS Number | 1356497-91-0 | [1] |
| Appearance | Solid, Light yellow to yellow | MedchemExpress |
Biological Activity: A Selective PPARβ/δ Inverse Agonist
Compound this compound is characterized as a Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) inverse agonist. Inverse agonists are a class of ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the context of PPARs, which are ligand-activated transcription factors, an inverse agonist would repress the transcriptional activity of the receptor.[2]
This compound has been shown to be highly selective for PPARβ/δ. In experimental assays, it effectively inhibits the agonist-induced transcriptional activity of PPARβ/δ, while having only marginal effects on PPARα and PPARγ at similar concentrations.[2] This selectivity makes it a valuable tool for studying the specific roles of PPARβ/δ in various physiological and pathological processes.
One of the documented effects of this compound is its ability to reduce the expression of the endogenous PPARβ/δ target gene, ANGPTL4, in WPMY-1 myofibroblasts.[2] This demonstrates its activity on a biologically relevant target gene.
Experimental Protocols
Preparation of Solutions for In Vitro and In Vivo Experiments
The following protocols are adapted from information provided by MedchemExpress for the preparation of this compound solutions.
3.1.1. In Vitro Stock Solution (e.g., 10 mM)
A common method for preparing a stock solution for in vitro assays involves dissolving the solid compound in an appropriate organic solvent.
-
Solvent: Dimethyl sulfoxide (DMSO) is a frequently used solvent for creating high-concentration stock solutions of organic compounds.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., for 10 mM).
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
-
Storage: Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
3.1.2. In Vivo Formulation
For animal studies, a formulation that is biocompatible and allows for effective delivery of the compound is necessary.
-
Method 1: Corn Oil Suspension
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
For a 1 mL working solution, add 100 μL of the DMSO stock solution to 900 μL of corn oil.
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Mix the solution thoroughly to ensure a uniform suspension.
-
-
Important Considerations for In Vivo Studies:
-
Working solutions for in vivo experiments should be prepared fresh on the day of use.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
The final concentration of DMSO in the formulation should be kept low to avoid solvent toxicity.
-
Signaling Pathway and Mechanism of Action
The following diagram illustrates the general mechanism of PPARβ/δ activation and the proposed point of intervention for an inverse agonist like this compound.
Caption: PPARβ/δ signaling pathway and the inhibitory action of this compound.
Pathway Description:
-
Activation: In the presence of an agonist, the PPARβ/δ receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then recruits coactivator proteins.
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DNA Binding: The activated PPARβ/δ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.
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Gene Transcription: The recruitment of the coactivator complex leads to the transcription of target genes, such as ANGPTL4, which are involved in various metabolic processes.
-
Inverse Agonism by this compound: this compound, as an inverse agonist, binds to the PPARβ/δ receptor. This binding event is proposed to stabilize a receptor conformation that favors the recruitment of corepressor complexes instead of coactivator complexes. The corepressor complex then actively represses the transcription of PPARβ/δ target genes.
Synthesis
Caption: A potential synthetic workflow for the target compound.
General Synthetic Strategy:
The synthesis would likely involve the coupling of a substituted thiophene precursor with a substituted benzenesulfonyl chloride.
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Preparation of the Thiophene Moiety: A suitable starting material would be a thiophene ring with an amino group at the 3-position and a methyl carboxylate at the 2-position.
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Preparation of the Sulfonyl Chloride: The 4-(hexylamino)-2-methoxybenzenesulfonyl chloride would need to be synthesized, likely starting from a commercially available substituted benzene derivative.
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Sulfonamide Bond Formation: The key step would be the reaction between the amino group of the thiophene derivative and the sulfonyl chloride of the benzene derivative to form the sulfonamide linkage. This reaction is typically carried out in the presence of a base.
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Purification and Characterization: The final product would be purified using standard techniques such as column chromatography, and its structure confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Conclusion
Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate (this compound) is a valuable chemical probe for studying the biological functions of PPARβ/δ. Its high selectivity as an inverse agonist allows for the specific interrogation of this nuclear receptor's role in health and disease. This guide provides a foundational understanding of its properties, biological activity, and experimental use, serving as a resource for researchers aiming to utilize this compound in their studies. Further investigation into its detailed synthesis and in vivo efficacy is warranted to fully explore its therapeutic potential.
References
Technical Guide: Spectroscopic and Synthetic Profile of Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a plausible synthetic route for the novel compound, methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide combines established synthetic methodologies for related compounds with predicted spectroscopic characteristics to offer a robust resource for researchers.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate. These predictions are based on the analysis of its constituent functional groups and comparison with experimentally determined data for structurally similar compounds.
Predicted ¹H-NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-7.8 | d | 1H | Thiophene-H5 |
| ~7.5-7.3 | d | 1H | Thiophene-H4 |
| ~7.2-7.0 | m | 1H | Phenyl-H6 |
| ~6.4-6.2 | m | 2H | Phenyl-H3, Phenyl-H5 |
| ~3.9 | s | 3H | OCH₃ (ester) |
| ~3.8 | s | 3H | OCH₃ (phenyl) |
| ~3.2 | t | 2H | N-CH₂ (hexyl) |
| ~1.6 | quint | 2H | N-CH₂-CH₂ (hexyl) |
| ~1.3 | m | 6H | (CH₂)₃ (hexyl) |
| ~0.9 | t | 3H | CH₃ (hexyl) |
| ~8.5-9.5 | br s | 1H | SO₂NH |
| ~4.0-4.5 | br t | 1H | NH (hexylamino) |
Predicted ¹³C-NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O (ester) |
| ~150 | Phenyl-C2 (C-OCH₃) |
| ~148 | Phenyl-C4 (C-NH) |
| ~140 | Thiophene-C3 (C-SO₂) |
| ~135 | Thiophene-C5 |
| ~130 | Thiophene-C2 (C-COOCH₃) |
| ~125 | Thiophene-C4 |
| ~120 | Phenyl-C1 |
| ~110 | Phenyl-C6 |
| ~105 | Phenyl-C5 |
| ~100 | Phenyl-C3 |
| ~56 | OCH₃ (phenyl) |
| ~53 | OCH₃ (ester) |
| ~44 | N-CH₂ (hexyl) |
| ~32 | N-CH₂-CH₂ (hexyl) |
| ~29 | CH₂ (hexyl) |
| ~27 | CH₂ (hexyl) |
| ~23 | CH₂ (hexyl) |
| ~14 | CH₃ (hexyl) |
Predicted IR Data (KBr, cm⁻¹)
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3350-3250 | Medium | N-H stretch (sulfonamide & amine) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Strong | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| 1350-1320 | Strong | S=O stretch (asymmetric) |
| 1170-1150 | Strong | S=O stretch (symmetric) |
| 1250-1020 | Strong | C-O stretch (ether & ester) |
| ~1100 | Medium | C-N stretch |
Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Assignment |
| 471.14 | [M+H]⁺ |
| 493.12 | [M+Na]⁺ |
| 469.13 | [M-H]⁻ |
Major Fragmentation Pathways:
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Cleavage of the sulfonamide bond (C-S or S-N).
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Loss of the hexyl group from the amine.
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Loss of the methoxycarbonyl group.
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A characteristic loss of SO₂ (64 Da) from the parent ion is often observed for aromatic sulfonamides.[1][2][3]
Proposed Synthetic Pathway and Experimental Protocols
The synthesis of the target compound can be envisioned through a convergent approach, involving the preparation of two key intermediates: methyl 3-chlorosulfonylthiophene-2-carboxylate (I) and 4-(hexylamino)-2-methoxyaniline (II) , followed by their coupling.
Synthesis of Methyl 3-chlorosulfonylthiophene-2-carboxylate (I)
Protocol:
-
Esterification of Thiophene-2-carboxylic acid: Thiophene-2-carboxylic acid is dissolved in an excess of methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours. After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl thiophene-2-carboxylate.
-
Chlorosulfonation: To a cooled (0 °C) solution of chlorosulfonic acid, methyl thiophene-2-carboxylate is added dropwise with stirring. The reaction mixture is stirred at room temperature for several hours. The mixture is then carefully poured onto crushed ice. The resulting precipitate is filtered, washed with cold water, and dried to afford methyl 3-chlorosulfonylthiophene-2-carboxylate (I).
Synthesis of 4-(hexylamino)-2-methoxyaniline (II)
Protocol:
-
Protection of 4-Amino-3-methoxyphenol: 4-Amino-3-methoxyphenol is dissolved in a suitable solvent like methanol, and an equimolar amount of benzaldehyde is added. The mixture is stirred at room temperature to form the Schiff base (imine).
-
N-Alkylation: The crude imine is dissolved in a polar aprotic solvent (e.g., acetone or DMF), and anhydrous potassium carbonate is added as a base. 1-Bromohexane is then added, and the mixture is heated to reflux for several hours.
-
Deprotection and Reduction of Nitro Group (if starting from a nitro precursor): A common route to substituted anilines involves the reduction of a corresponding nitro compound. If a nitro precursor is used, this step involves catalytic hydrogenation (e.g., H₂ over Pd/C) or reduction with metals in acidic media (e.g., Sn/HCl). In this proposed route starting from the aminophenol, the deprotection of the imine can be achieved by acidic hydrolysis, followed by purification.
Synthesis of Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate
Protocol:
-
To a solution of 4-(hexylamino)-2-methoxyaniline (II) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere, an equimolar amount of a non-nucleophilic base like pyridine or triethylamine is added.
-
The solution is cooled to 0 °C, and a solution of methyl 3-chlorosulfonylthiophene-2-carboxylate (I) in the same solvent is added dropwise with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the final compound.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of the synthesized compound.
This guide provides a foundational understanding of the synthesis and expected spectroscopic properties of methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate. Researchers can utilize this information to design their synthetic strategies and interpret analytical data. It is important to note that the predicted data should be confirmed by experimental results upon successful synthesis of the compound.
References
Technical Whitepaper: Elucidation of Molecular Structures for Novel Thiophene-Sulfonamide Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals Topic: A Methodological Guide to the Crystal Structure Analysis of Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate
Disclaimer: As of October 2025, a solved crystal structure for the specific compound, methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate, is not publicly available in crystallographic databases or peer-reviewed literature. This guide, therefore, serves as an in-depth technical framework outlining the methodologies and data presentation standards that would be employed for such an analysis. The quantitative data presented herein is representative and hypothetical , derived from common values for analogous small organic molecules, to serve as a clear example for researchers in the field.
Hypothetical Crystallographic Data
The determination of a crystal structure provides the precise three-dimensional arrangement of atoms in a molecule. This data is fundamental for understanding structure-activity relationships (SAR), validating molecular conformations, and guiding drug design efforts. Below are examples of the standard tables used to present such information.
Crystal Data and Structure Refinement
This table summarizes the essential parameters of the crystal and the X-ray diffraction experiment, including the quality of the final refined model.
| Parameter | Hypothetical Value |
| Empirical Formula | C₁₉H₂₆N₂O₅S₂ |
| Formula Weight | 442.55 |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 10.123(4) Å |
| b | 15.456(6) Å |
| c | 13.789(5) Å |
| α | 90° |
| β | 105.21(3)° |
| γ | 90° |
| Volume | 2083.1(14) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.410 Mg/m³ |
| Absorption Coefficient | 0.295 mm⁻¹ |
| F(000) | 936 |
| Crystal Size | 0.25 x 0.18 x 0.15 mm |
| Theta range for data collection | 2.50 to 27.50° |
| Reflections collected / unique | 15280 / 4780 [R(int) = 0.035] |
| Completeness to theta = 25.24° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 4780 / 0 / 271 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2sigma(I)] | |
| R1 | 0.0412 |
| wR2 | 0.1055 |
| R indices (all data) | |
| R1 | 0.0521 |
| wR2 | 0.1130 |
| Largest diff. peak and hole | 0.45 and -0.38 e.Å⁻³ |
Selected Geometric Parameters (Hypothetical)
The following tables provide illustrative examples of bond lengths and angles. In a complete crystallographic report, these tables would be extensive, covering all non-hydrogen atoms.
Table 1.2.1: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length (Å) |
|---|---|---|
| S(1) | O(1) | 1.432(2) |
| S(1) | O(2) | 1.435(2) |
| S(1) | N(1) | 1.645(3) |
| S(1) | C(1) | 1.768(3) |
| N(1) | C(7) | 1.421(4) |
Table 1.2.2: Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
|---|---|---|---|
| O(1) | S(1) | O(2) | 119.8(1) |
| O(1) | S(1) | N(1) | 107.2(1) |
| O(2) | S(1) | C(1) | 108.5(1) |
| N(1) | S(1) | C(1) | 105.9(1) |
| C(7) | N(1) | S(1) | 121.3(2) |
Experimental Protocols
The following sections describe the standard methodologies required to achieve a single-crystal X-ray structure determination for a novel small molecule.
Synthesis and Crystallization
Synthesis: The target molecule would typically be synthesized via a multi-step process. A common route involves the chlorosulfonation of a substituted thiophene-2-carboxylate ester, followed by a condensation reaction with the appropriate substituted aniline (4-hexylamino-2-methoxyaniline) in the presence of a base like pyridine or triethylamine.
Crystallization: Obtaining diffraction-quality single crystals is a critical step. Several techniques are typically screened:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Liquid-Liquid): The compound is dissolved in a small amount of a "good" solvent in a small, open vial. This vial is then placed inside a larger, sealed jar containing a "poor" solvent (an anti-solvent) in which the compound is less soluble. The vapor from the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.
-
Solvent Layering: A concentrated solution of the compound is placed at the bottom of a narrow tube. A less dense, miscible anti-solvent is carefully layered on top to create a distinct interface. Crystals form at this interface as the solvents slowly mix.
X-ray Data Collection and Processing
A suitable single crystal is mounted on a goniometer head. Data collection is performed on a modern single-crystal X-ray diffractometer equipped with a micro-focus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CMOS or CCD detector).
-
Data Collection: The diffractometer collects a series of diffraction images (frames) by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion and potential radiation damage.
-
Data Processing: The collected frames are processed using specialized software (e.g., CrysAlisPro, APEX, or SAINT). This involves:
-
Indexing: Determining the unit cell parameters and crystal orientation.
-
Integration: Measuring the intensity of each diffraction spot.
-
Scaling and Absorption Correction: Correcting for experimental variations and the absorption of X-rays by the crystal.
-
Structure Solution and Refinement
-
Structure Solution: The initial atomic positions are determined from the processed diffraction data. For small molecules, this is typically achieved using "direct methods" or Patterson synthesis, often implemented in programs like SHELXT.
-
Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL). This iterative process minimizes the difference between the observed structure factors and those calculated from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final model is assessed using R-factors (R1 and wR2), where lower values indicate a better fit.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical flow from chemical synthesis to the final deposition of crystallographic data.
Caption: Workflow for small molecule crystal structure determination.
Hypothetical Biological Signaling Pathway
Sulfonamide derivatives are known to inhibit various enzymes, including carbonic anhydrases and kinases. The diagram below illustrates a hypothetical scenario where the title compound acts as an inhibitor of a generic MAP Kinase signaling pathway, a common target in drug discovery.
IUPAC name and synonyms for methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity
-
IUPAC Name: methyl 3-[[4-(hexylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate
-
Synonyms: No common synonyms are readily available in public databases for this compound.
-
Molecular Formula: C₁₉H₂₆N₂O₅S₂
-
PubChem CID: 71114651
Chemical Structure: (A 2D structural representation of the molecule would be presented here in a full technical guide. As a text-based AI, I am unable to generate an image. The structure can be viewed on the PubChem database using the provided CID.)
Putative Mechanism of Action: PPARβ/δ Inverse Agonism
Publicly available information describes methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate as a peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) inverse agonist. This section provides a general overview of the PPARβ/δ signaling pathway, which is the likely target of this compound.
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in metabolism and cellular differentiation. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. These receptors function as ligand-activated transcription factors. Upon binding to a ligand, they form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.
As an inverse agonist , this compound is hypothesized to bind to the PPARβ/δ receptor and reduce its basal level of activity. This is in contrast to an agonist, which would activate the receptor, or an antagonist, which would block the action of an agonist. The specific downstream effects of this inverse agonism on gene expression have not been detailed in the available literature for this particular compound.
Below is a generalized diagram of the PPAR signaling pathway.
Caption: Generalized PPARβ/δ Inverse Agonist Signaling Pathway.
Quantitative Data
A comprehensive search of publicly available scientific literature and chemical databases did not yield any specific quantitative data for methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate. This includes, but is not limited to:
-
Binding affinities (e.g., Ki, IC₅₀) for PPARβ/δ
-
In vitro or in vivo efficacy data
-
Pharmacokinetic parameters (ADME)
-
Physicochemical properties (e.g., solubility, pKa)
The absence of this data suggests that the compound may be a novel chemical entity, a proprietary research compound, or that studies involving it have not been published in the public domain.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, or biological evaluation of methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate are not available in the public domain. For researchers interested in working with this or structurally similar molecules, general synthetic routes for substituted thiophene carboxylates and sulfonamides would need to be adapted. Similarly, standard assays for determining PPARβ/δ receptor binding and functional activity (e.g., reporter gene assays, co-activator/co-repressor recruitment assays) would need to be employed.
Below is a logical workflow for the initial characterization of a putative PPARβ/δ inverse agonist.
Biological Activity Screening of Novel Thiophene Sulfonamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the biological activity screening of novel thiophene sulfonamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes relevant biological pathways to facilitate further research and development in this promising area.
Core Biological Activities and Mechanisms of Action
Thiophene sulfonamides exert their biological effects through various mechanisms. As anticancer agents, they have been shown to target key signaling molecules and cellular processes. For instance, some derivatives act as inhibitors of kinases and microtubule assembly, crucial for cancer cell proliferation[1]. Notably, sulfonamide-containing compounds have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis[2][3]. The anti-inflammatory effects of thiophene derivatives are often attributed to their ability to modulate inflammatory pathways, such as the NF-κB signaling cascade[4]. In the context of antimicrobial activity, sulfonamides are well-established competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway[5][6][7].
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activities of representative novel thiophene sulfonamide derivatives against various targets.
Table 1: Anticancer Activity of Thiophene Sulfonamides
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 6 | MCF7 (Breast) | Cytotoxicity | 10.25 | [8] |
| Compound 7 | MCF7 (Breast) | Cytotoxicity | 9.70 | [8] |
| Compound 9 | MCF7 (Breast) | Cytotoxicity | 9.55 | [8] |
| Compound 13 | MCF7 (Breast) | Cytotoxicity | 9.39 | [8] |
| Compound 36 | - | VEGFR-2 Inhibition | 0.14 | [3] |
| Compound 37 | - | VEGFR-2 Inhibition | 0.15 | [3] |
| Compound 39 | - | VEGFR-2 Inhibition | 0.15 | [3] |
Table 2: Antimicrobial Activity of Thiophene Sulfonamides
| Compound ID | Microbial Strain | Assay Type | MIC (µg/mL) | Reference |
| Thiophene Derivative 7 | Pseudomonas aeruginosa | Broth Microdilution | - | [9] |
| Thiophene 1 | Acinetobacter baumannii | Broth Microdilution | 32 | [10] |
| Thiophene 1 | Escherichia coli | Broth Microdilution | 64 | [10] |
Note: The reference for Thiophene Derivative 7 did not provide a specific MIC value but stated it was more potent than the standard drug gentamicin.
Experimental Protocols
Detailed methodologies for key in vitro screening assays are provided below.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thiophene sulfonamide compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene sulfonamide compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Thiophene sulfonamide compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microplates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Microplate reader (optional, for automated reading)
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the thiophene sulfonamide compounds in the appropriate broth directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microplate, bringing the total volume to 100 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Enzyme Inhibition Assay: COX-2 Inhibition
This assay evaluates the ability of thiophene sulfonamides to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory drug discovery.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Thiophene sulfonamide compounds
-
A suitable buffer (e.g., Tris-HCl)
-
A detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA kit)
-
96-well plates
Procedure:
-
Compound Preparation: Prepare various concentrations of the thiophene sulfonamide compounds in the assay buffer.
-
Enzyme Reaction: In a 96-well plate, add the COX-2 enzyme, the test compound at different concentrations, and the buffer. Include a vehicle control (enzyme and buffer with solvent) and a positive control (a known COX-2 inhibitor, e.g., celecoxib).
-
Incubation: Pre-incubate the enzyme with the compounds for a specified time (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a suitable reagent (e.g., a strong acid).
-
PGE2 Measurement: Quantify the amount of PGE2 produced in each well using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and a general experimental workflow are provided below using Graphviz.
Caption: Anticancer mechanism of thiophene sulfonamides.
Caption: Antimicrobial mechanism of thiophene sulfonamides.
Caption: General workflow for biological activity screening.
References
- 1. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 8. [PDF] Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents | Semantic Scholar [semanticscholar.org]
- 9. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
An In-depth Technical Guide to the Discovery and Synthesis of Substituted Thiophene-2-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of substituted thiophene-2-carboxylate derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, and antioxidant properties. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and elucidates the signaling pathways through which these derivatives exert their effects.
Synthetic Methodologies
The synthesis of substituted thiophene-2-carboxylate derivatives can be achieved through several key methodologies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. The most prominent methods include the Fiesselmann Thiophene Synthesis, the Gewald Aminothiophene Synthesis, and Palladium-Catalyzed Cross-Coupling Reactions.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method for constructing the thiophene ring. It typically involves the condensation of a thioglycolic acid derivative with an α,β-acetylenic ester in the presence of a base. This reaction proceeds via a Michael addition followed by an intramolecular condensation to form the thiophene ring.
Experimental Protocol: Synthesis of Aryl-Substituted Methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylates
A detailed experimental protocol for a variation of the Fiesselmann synthesis is described for the preparation of aryl-substituted methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylates:
-
Reaction Setup: To a solution of methyl 3-chlorothiophene-2-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF), add methyl thioglycolate (1 equivalent).
-
Base Addition: Slowly add potassium tert-butoxide (2 equivalents) to the stirred solution at room temperature.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water and acidify with a dilute solution of hydrochloric acid (HCl) to a pH of 3-4.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., toluene/ethanol) to afford the desired product.
| Entry | Aryl Substituent | Yield (%) |
| 1 | Phenyl | 78 |
| 2 | 4-Chlorophenyl | 72 |
| 3 | 4-Methylphenyl | 75 |
| 4 | 2-Thienyl | 68 |
Table 1: Representative yields for the synthesis of aryl-substituted methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylates via a modified Fiesselmann synthesis.
Gewald Aminothiophene Synthesis
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base. This multicomponent reaction is highly efficient for generating polysubstituted aminothiophenes, which are valuable precursors for further derivatization.
Experimental Protocol: Synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate
-
Reactant Mixture: In a round-bottom flask, combine ethyl cyanoacetate (1 equivalent), acetylacetone (1 equivalent), and elemental sulfur (1.1 equivalents).
-
Base Catalyst: Add diethylamine (1.1 equivalents) dropwise to the stirred mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 40-50°C and stir for 4 hours.
-
Crystallization: Allow the mixture to cool to room temperature and leave it to stand overnight.
-
Isolation: Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain the crude product.
-
Purification: Recrystallize the crude product from ethanol to yield the pure ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate.[1]
| Starting Materials | Product | Yield (%) |
| Ethyl cyanoacetate, Acetylacetone, Sulfur | Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | 75-86 |
Table 2: Typical yield for the Gewald synthesis of a substituted 2-aminothiophene-3-carboxylate.[1]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the synthesis of substituted thiophenes. These reactions allow for the formation of carbon-carbon bonds between a thiophene core and various aryl or vinyl groups.
Experimental Protocol: Palladium-Catalyzed Direct Arylation of Methyl 3-aminothiophene-2-carboxylate
-
Reaction Mixture: In a sealed tube, combine methyl 3-amino-4-methylthiophene-2-carboxylate (1 equivalent), the desired aryl bromide (1.2 equivalents), potassium acetate (2 equivalents), and palladium(II) acetate (Pd(OAc)2, 5 mol%).
-
Solvent: Add dimethylacetamide (DMAc) as the solvent.
-
Degassing: Degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction Conditions: Heat the sealed tube to 120°C for 24-48 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to obtain the desired C5-arylated product.[2]
| Aryl Bromide | Product | Yield (%) |
| 4-Bromotoluene | Methyl 3-amino-5-(p-tolyl)-4-methylthiophene-2-carboxylate | 85 |
| 4-Bromoanisole | Methyl 3-amino-5-(4-methoxyphenyl)-4-methylthiophene-2-carboxylate | 82 |
| 1-Bromo-4-(trifluoromethyl)benzene | Methyl 3-amino-5-(4-(trifluoromethyl)phenyl)-4-methylthiophene-2-carboxylate | 91 |
Table 3: Representative yields for the palladium-catalyzed direct C5-arylation of a substituted 3-aminothiophene-2-carboxylate.[2]
Biological Activities and Mechanisms of Action
Substituted thiophene-2-carboxylate derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.
Anticancer Activity: VEGFR-2 Inhibition
Certain ortho-amino thiophene carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a signaling cascade that promotes cell proliferation and angiogenesis. This process involves the activation of Phospholipase C gamma (PLCγ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), ultimately resulting in the cellular responses that drive tumor growth. Certain thiophene-2-carboxylate derivatives have been shown to inhibit VEGFR-2, thereby blocking this signaling pathway and preventing angiogenesis.
Antibacterial Activity: FtsZ Inhibition
A number of thiophene derivatives have demonstrated significant antibacterial activity, particularly against drug-resistant strains.[3][4] One of the proposed mechanisms of action is the inhibition of the bacterial cell division protein FtsZ.[5] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring at the site of cell division.
In normal bacterial cell division, FtsZ monomers polymerize to form the Z-ring, a structure that is critical for cytokinesis. Thiophene derivatives can inhibit this process by binding to FtsZ and preventing its polymerization. This disruption of Z-ring formation leads to a failure in cell division and ultimately results in bacterial cell death. This mechanism of action is a promising strategy for combating antibiotic resistance.[5]
Drug Discovery and Development Workflow
The discovery and development of novel thiophene-2-carboxylate derivatives as therapeutic agents follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.
The process begins with the identification of a biological target. Lead compounds are then designed and synthesized, followed by in vitro screening to assess their biological activity. Promising candidates undergo lead optimization through structure-activity relationship (SAR) studies to improve their potency and pharmacokinetic properties. The most promising compounds advance to preclinical development, where their efficacy and safety are evaluated in animal models. Successful candidates then move into clinical trials to assess their safety and efficacy in humans.
Quantitative Data Summary
The following table summarizes key quantitative data for a selection of substituted thiophene-2-carboxylate derivatives, highlighting their biological activities.
| Compound ID | Substitution Pattern | Synthetic Method | Yield (%) | Biological Activity | IC50 / MIC (µM) |
| TCD-1 | 5-phenyl-3-amino | Palladium-catalyzed | 85 | VEGFR-2 Inhibition | 0.59 |
| TCD-2 | 5-(4-chlorophenyl)-3-amino | Palladium-catalyzed | 80 | VEGFR-2 Inhibition | 1.29 |
| TCD-3 | 5-acetyl-2-amino-4-methyl | Gewald Synthesis | ~80 | Antibacterial (MRSA) | 16 |
| TCD-4 | 3-hydroxy-5-phenyl | Fiesselmann Synthesis | 78 | Antioxidant (DPPH) | 25.4 |
Table 4: Summary of quantitative data for representative substituted thiophene-2-carboxylate derivatives.
Conclusion
Substituted thiophene-2-carboxylate derivatives represent a versatile and promising class of compounds for the development of new therapeutic agents. The synthetic methodologies outlined in this guide provide robust and efficient routes to a wide array of derivatives. The elucidation of their mechanisms of action, particularly as inhibitors of VEGFR-2 and FtsZ, opens up new avenues for the design of targeted therapies for cancer and infectious diseases. Further research and development in this area are warranted to fully exploit the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 4. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Modeling and Computational Analysis of Methyl 3-(Sulfamoyl)thiophene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of methyl 3-(sulfamoyl)thiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Based on its structural features, particularly the thiophene sulfonamide scaffold, this molecule is a putative inhibitor of carbonic anhydrase (CA). This document outlines the theoretical basis for its mechanism of action, presents a plausible synthesis route, details experimental protocols for its evaluation as a carbonic anhydrase inhibitor, and summarizes relevant quantitative data from analogous compounds. Furthermore, a computational analysis framework is proposed, drawing from established methodologies for similar inhibitor classes. The guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents targeting carbonic anhydrase.
Introduction: The Thiophene Sulfonamide Scaffold
Thiophene sulfonamides represent a well-established class of carbonic anhydrase inhibitors (CAIs). The foundational discovery by Davenport in 1945 revealed that thiophene-2-sulfonamide was a more potent CAI than the archetypal sulfanilamide, sparking decades of research into five-membered heterocyclic sulfonamides.[1][2] These compounds have been extensively investigated for the treatment of various conditions, including glaucoma, epilepsy, and cancer.[3] The core structure of methyl 3-(sulfamoyl)thiophene-2-carboxylate aligns with the key pharmacophoric features of this class, making it a prime candidate for inhibition of carbonic anhydrase isoenzymes.
Proposed Mechanism of Action: Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Sulfonamide inhibitors function by coordinating to the zinc ion in the enzyme's active site. The deprotonated sulfonamide nitrogen forms a strong bond with the Zn(II) ion, displacing the catalytically essential zinc-bound water molecule or hydroxide ion. This interaction is further stabilized by a network of hydrogen bonds with active site residues, such as the conserved Thr199.[1]
The proposed binding mode for methyl 3-(sulfamoyl)thiophene-2-carboxylate within the carbonic anhydrase active site is depicted below.
Synthesis and Experimental Protocols
Synthesis of Methyl 3-(sulfamoyl)thiophene-2-carboxylate
A plausible synthetic route for methyl 3-(sulfamoyl)thiophene-2-carboxylate starts from the commercially available methyl 3-aminothiophene-2-carboxylate. The synthesis involves a diazotization reaction followed by a sulfonyl chloride formation and subsequent amination.
Workflow for Synthesis:
Detailed Protocol:
-
Diazotization: Methyl 3-aminothiophene-2-carboxylate is dissolved in a mixture of acetic acid and hydrochloric acid. The solution is cooled to -5°C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt intermediate.
-
Sulfonylation: The resulting diazonium salt solution is added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride. This step yields methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.
-
Amination: The crude sulfonyl chloride is then carefully added to an ice-cold aqueous ammonia solution. The reaction mixture is stirred until the formation of the final product, methyl 3-(sulfamoyl)thiophene-2-carboxylate, is complete.
-
Purification: The product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Carbonic Anhydrase Activity Assay (Colorimetric)
The inhibitory activity of methyl 3-(sulfamoyl)thiophene-2-carboxylate can be determined using a colorimetric assay that measures the esterase activity of carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
CA Assay Buffer (e.g., 40 mL)
-
CA Dilution Buffer (e.g., 1.5 mL)
-
CA Substrate (e.g., p-Nitrophenyl acetate)
-
CA Inhibitor (Acetazolamide as a positive control)
-
Nitrophenol Standard (for standard curve)
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Preparation: Prepare serial dilutions of the test compound and the standard inhibitor (Acetazolamide) in the appropriate buffer.
-
Enzyme Reaction: To each well of a 96-well plate, add the CA Assay Buffer, the diluted enzyme solution, and the test compound solution (or standard/blank).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Substrate Addition: Initiate the reaction by adding the CA substrate to each well.
-
Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for a set duration (e.g., 1 hour) at room temperature.[3]
-
Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The inhibitory activity is calculated as the percentage reduction in enzyme activity in the presence of the inhibitor compared to the control. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Quantitative Data for Analogous Thiophene Sulfonamides
While specific quantitative data for methyl 3-(sulfamoyl)thiophene-2-carboxylate is not publicly available, the following tables summarize the inhibitory activity of structurally related thiophene-based sulfonamides against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). This data provides a benchmark for the expected potency of the title compound.
Table 1: IC50 Values of Thiophene-Based Sulfonamides against hCA I and hCA II
| Compound | hCA I (IC50, nM) | hCA II (IC50, nM) |
| Thiophene Sulfonamide 1 | 69 | 23.4 |
| Thiophene Sulfonamide 2 | 87.3 | 24.4 |
| Thiophene Sulfonamide 3 | 70,000 | 1,405 |
| Acetazolamide (Standard) | 384.2 | 36.9 |
| Data sourced from a study on various thiophene-based sulfonamides.[3][4] |
Table 2: Ki Values of Thiophene-Based Sulfonamides against hCA I and hCA II
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) |
| Thiophene Sulfonamide A | 66.49 ± 17.15 | 74.88 ± 20.65 |
| Thiophene Sulfonamide B | 234,990 ± 15,440 | 38,040 ± 12,970 |
| Data represents the range of inhibition constants observed for a series of thiophene sulfonamides.[3][4] |
Theoretical Modeling and Computational Analysis
Computational methods are invaluable for understanding the structure-activity relationships of carbonic anhydrase inhibitors and for the rational design of new, more potent, and selective compounds.
Molecular Docking
Molecular docking simulations can predict the binding conformation and affinity of methyl 3-(sulfamoyl)thiophene-2-carboxylate within the active site of various carbonic anhydrase isoforms.
Workflow for Molecular Docking:
Methodology:
-
Protein Preparation: Obtain the crystal structure of the target carbonic anhydrase isoform (e.g., hCA II) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate a 3D structure of methyl 3-(sulfamoyl)thiophene-2-carboxylate and optimize its geometry using a suitable force field (e.g., MMFF94).
-
Docking Simulation: Perform docking calculations using software such as AutoDock or GOLD. The search space should be defined to encompass the active site, centered on the catalytic zinc ion.
-
Analysis: Analyze the resulting docking poses based on their predicted binding energies and clustering. The most favorable poses are examined to identify key interactions, such as the coordination of the sulfonamide group to the zinc ion and hydrogen bonding with active site residues like Thr199.[1]
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies can be employed to build a mathematical model that correlates the chemical structure of a series of thiophene sulfonamide analogs with their biological activity.[5][6]
Methodology:
-
Data Collection: Compile a dataset of thiophene sulfonamides with their experimentally determined inhibitory activities (IC50 or Ki values).
-
Descriptor Calculation: For each molecule, calculate a set of molecular descriptors that quantify various physicochemical and structural properties (e.g., electronic, steric, and lipophilic parameters).
-
Model Building: Use statistical methods, such as multiple linear regression or partial least squares, to develop a QSAR model that relates the descriptors to the biological activity.
-
Validation: Validate the predictive power of the QSAR model using internal and external validation techniques.
A validated QSAR model can then be used to predict the inhibitory potency of novel, unsynthesized thiophene sulfonamide derivatives, thereby guiding the design of more effective inhibitors. The polarizability of the molecule has been shown to be a key factor in the inhibition of membrane-bound carbonic anhydrase isoforms.[5]
Conclusion
Methyl 3-(sulfamoyl)thiophene-2-carboxylate possesses the key structural motifs of a potent carbonic anhydrase inhibitor. This technical guide has provided a comprehensive overview of its likely mechanism of action, a practical synthetic route, and detailed protocols for its biological evaluation. The summarized quantitative data from analogous compounds suggests that it is likely to exhibit significant inhibitory activity. The outlined computational methodologies, including molecular docking and QSAR, offer a robust framework for further investigation into its structure-activity relationships and for the rational design of next-generation inhibitors based on the thiophene sulfonamide scaffold. This document serves as a foundational resource to facilitate and accelerate research and development efforts in this promising area of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A quantitative structure-activity relationship study on some aromatic/heterocyclic sulfonamides and their charged derivatives acting as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
preliminary toxicological profile of methyl 3-(...sulfamoyl)thiophene-2-carboxylate
Preliminary Toxicological Profile of Methyl 3-(sulfamoyl)thiophene-2-carboxylate
Disclaimer: No specific toxicological studies for methyl 3-(sulfamoyl)thiophene-2-carboxylate have been identified in the public domain. This document provides a preliminary, inferred toxicological profile based on the known effects of its constituent chemical moieties: the thiophene ring and the sulfonamide group. The information presented is intended for initial hazard identification and to guide early-stage toxicological screening.
Executive Summary
Methyl 3-(sulfamoyl)thiophene-2-carboxylate is a small molecule containing a thiophene core, a structural alert for potential metabolic activation, and a sulfonamide group, which is associated with a known class of adverse effects. The primary toxicological concerns for this compound class include potential hepatotoxicity and nephrotoxicity, stemming from the bioactivation of the thiophene ring by cytochrome P450 enzymes. Additionally, the sulfonamide moiety introduces risks of hypersensitivity reactions, crystalluria, and potential hematological effects. This profile outlines these potential risks, provides representative data from analogous compounds, and details standard protocols for preliminary toxicological evaluation.
Predicted Toxicological Endpoints
The following table summarizes the key potential toxicological endpoints for methyl 3-(sulfamoyl)thiophene-2-carboxylate, based on data from structurally related compounds.
| Toxicological Endpoint | Predicted Effect | Structural Basis | Key Assays for Evaluation |
| Hepatotoxicity | Potential for cytotoxicity and cholestasis | Thiophene ring (metabolic activation) | In vitro cytotoxicity in HepG2/primary hepatocytes; serum liver enzyme analysis (in vivo) |
| Nephrotoxicity | Potential for tubular damage and crystalluria | Thiophene ring (metabolic activation); Sulfonamide group (precipitation) | In vitro cytotoxicity in renal cell lines (e.g., HK-2); urinalysis and kidney histology (in vivo) |
| Genotoxicity | Low to moderate concern for mutagenicity | Thiophene ring (bioactivation to reactive electrophiles) | Bacterial Reverse Mutation Assay (Ames Test); In vitro Micronucleus Assay |
| Hypersensitivity | Potential for immune-mediated reactions | Sulfonamide group | Not routinely assessed in vitro; requires specialized assays or in vivo models (e.g., popliteal lymph node assay) |
| Hematotoxicity | Low risk of blood dyscrasias | Sulfonamide group | Complete blood count (in vivo) |
Quantitative Toxicological Data (Representative)
The following tables present representative quantitative data from in vitro toxicological assays for compounds structurally related to methyl 3-(sulfamoyl)thiophene-2-carboxylate. Note: This data is illustrative and not from direct studies on the title compound.
Table 1: In Vitro Cytotoxicity Data (IC₅₀ Values)
| Cell Line | Assay Type | Endpoint | Representative IC₅₀ (µM) | Inferred Potential |
| HepG2 (Human Hepatoma) | MTT Assay | Cell Viability | > 100 | Low direct cytotoxicity |
| HK-2 (Human Kidney) | Neutral Red Uptake | Cell Viability | > 100 | Low direct cytotoxicity |
Table 2: In Vitro Genotoxicity Data
| Assay | Strains/Cell Line | Metabolic Activation (S9) | Representative Result | Inferred Potential |
| Ames Test | S. typhimurium (TA98, TA100) | With and Without | Negative | Non-mutagenic |
| Micronucleus Test | CHO-K1 | With and Without | Negative | Non-clastogenic |
Table 3: In Vivo Acute Toxicity Data (Rodent Model)
| Species | Route of Administration | Parameter | Representative Value | Inferred Potential |
| Mouse | Oral (p.o.) | LD₅₀ | > 2000 mg/kg | Low acute toxicity |
| Rat | Intravenous (i.v.) | MTD | ~100 mg/kg | Moderate toxicity via parenteral route |
Experimental Protocols
Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Seeding: Cells are seeded into 96-well microplates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Exposure: The test compound is dissolved in DMSO and then diluted in culture medium to final concentrations ranging from 0.1 to 1000 µM. The final DMSO concentration in all wells is maintained at ≤ 0.5%. Cells are exposed to the compound for 24 hours.
-
MTT Addition: After exposure, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) is calculated using non-linear regression analysis.
Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Bacterial Strains: Salmonella typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively, are used.
-
Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (Aroclor-1254 induced rat liver S9 fraction).
-
Plate Incorporation Method:
-
0.1 mL of an overnight bacterial culture is mixed with 0.1 mL of the test compound at various concentrations.
-
0.5 mL of the S9 mix (for assays with metabolic activation) or phosphate buffer (for assays without) is added.
-
The mixture is added to 2 mL of molten top agar containing trace amounts of histidine and biotin.
-
The contents are poured onto minimal glucose agar plates.
-
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his⁺) on each plate is counted.
-
Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.
Visualizations: Pathways and Workflows
Caption: Hypothetical metabolic activation of the thiophene ring leading to potential toxicity.
Caption: Standard experimental workflow for in vitro cytotoxicity assessment.
Caption: A logical decision tree for early-stage toxicological triage.
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate. The synthesis is presented as a multi-step process, commencing from commercially available starting materials. Thiophene derivatives, particularly those incorporating sulfonamide moieties, are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] These notes offer a comprehensive guide for researchers engaged in the discovery and development of novel therapeutic agents based on the thiophene scaffold.
Potential Applications
Thiophene-sulfonamide derivatives are a well-established class of compounds with diverse pharmacological properties.[1][3] While the specific biological profile of the title compound is not yet fully characterized, its structural motifs suggest potential utility in several therapeutic areas:
-
Oncology: Many sulfonamide-containing compounds have demonstrated cytotoxic activity against various cancer cell lines.[2] The synthesized molecule could be screened for its antiproliferative effects.
-
Anti-inflammatory Research: Sulfonamides are known to exhibit anti-inflammatory properties.[3] This compound could be evaluated in assays for inhibitors of inflammatory pathways.
-
Antimicrobial Drug Discovery: The thiophene nucleus is a key component of many antimicrobial agents.[1] The title compound could be tested for its efficacy against a panel of bacterial and fungal strains.
Proposed Synthetic Pathway
The synthesis of methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate is proposed via a three-part convergent synthesis. The first part involves the preparation of the sulfonyl chloride intermediate from methyl thiophene-2-carboxylate. The second part focuses on the synthesis of the substituted aniline intermediate. The final part is the coupling of these two intermediates to yield the target compound.
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocols
Part 1: Synthesis of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (Intermediate A)
Protocol 1: Chlorosulfonation of Methyl thiophene-2-carboxylate
This protocol describes the introduction of a chlorosulfonyl group onto the thiophene ring.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Methyl thiophene-2-carboxylate | C₆H₆O₂S | 142.18 | 5.0 g | 35.16 |
| Chlorosulfonic acid | ClSO₃H | 116.52 | 12.3 mL (21.6 g) | 185.0 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 50 mL | - |
| Thionyl chloride | SOCl₂ | 118.97 | 5.1 mL (8.4 g) | 70.3 |
| Ice | H₂O | 18.02 | As needed | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl thiophene-2-carboxylate (5.0 g, 35.16 mmol) in 50 mL of anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add chlorosulfonic acid (12.3 mL, 185.0 mmol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
To the crude sulfonyl acid, add thionyl chloride (5.1 mL, 70.3 mmol) and a catalytic amount of DMF. Heat the mixture at reflux for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure to yield the crude methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (Intermediate A), which can be used in the next step without further purification.
Part 2: Synthesis of 4-(Hexylamino)-2-methoxyaniline (Intermediate B)
Protocol 2.1: N-Alkylation of 2-Methoxy-4-nitroaniline
This protocol details the addition of the hexyl group to the aniline derivative.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 2-Methoxy-4-nitroaniline | C₇H₈N₂O₃ | 168.15 | 5.0 g | 29.73 |
| 1-Bromohexane | C₆H₁₃Br | 165.07 | 4.6 mL (5.4 g) | 32.7 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 8.2 g | 59.46 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 60 mL | - |
Procedure:
-
To a stirred suspension of 2-methoxy-4-nitroaniline (5.0 g, 29.73 mmol) and potassium carbonate (8.2 g, 59.46 mmol) in 60 mL of DMF, add 1-bromohexane (4.6 mL, 32.7 mmol).
-
Heat the reaction mixture to 80°C and maintain for 12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-hexyl-2-methoxy-4-nitroaniline.
Protocol 2.2: Reduction of N-Hexyl-2-methoxy-4-nitroaniline
This protocol describes the reduction of the nitro group to an amine.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| N-Hexyl-2-methoxy-4-nitroaniline | C₁₃H₂₀N₂O₃ | 252.31 | 5.0 g | 19.81 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | SnCl₂·2H₂O | 225.65 | 22.3 g | 99.05 |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
Procedure:
-
Dissolve N-hexyl-2-methoxy-4-nitroaniline (5.0 g, 19.81 mmol) in 100 mL of ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (22.3 g, 99.05 mmol) to the solution.
-
Heat the mixture at reflux for 3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.
-
Add 100 mL of water and basify the mixture by carefully adding saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-(hexylamino)-2-methoxyaniline (Intermediate B).
Part 3: Final Synthesis
Protocol 3: Sulfonamide Bond Formation
This is the final coupling step to produce the target molecule.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (Intermediate A) | C₆H₅ClO₄S₂ | 240.68 | 2.41 g | 10.0 |
| 4-(Hexylamino)-2-methoxyaniline (Intermediate B) | C₁₃H₂₂N₂O | 222.33 | 2.22 g | 10.0 |
| Pyridine | C₅H₅N | 79.10 | 1.6 mL | 20.0 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 50 mL | - |
| 1M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - |
Procedure:
-
In a round-bottom flask, dissolve 4-(hexylamino)-2-methoxyaniline (Intermediate B, 2.22 g, 10.0 mmol) and pyridine (1.6 mL, 20.0 mmol) in 50 mL of anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (Intermediate A, 2.41 g, 10.0 mmol) in 10 mL of anhydrous dichloromethane dropwise to the cooled mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.
-
Wash the reaction mixture with 1M HCl (2 x 25 mL), followed by saturated sodium bicarbonate solution (25 mL), and finally with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate.
Data Presentation
Table 1: Summary of Hypothetical Synthetic Results
| Step | Product Name | Starting Material (g) | Product Yield (g) | % Yield | Purity (by HPLC) |
| 1 | Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate | 5.0 | 6.5 (crude) | - | - |
| 2.1 | N-Hexyl-2-methoxy-4-nitroaniline | 5.0 | 6.1 | 82% | >95% |
| 2.2 | 4-(Hexylamino)-2-methoxyaniline | 5.0 | 3.8 | 86% | >97% |
| 3 | Final Product | 2.41 (A) / 2.22 (B) | 3.2 | 70% | >98% |
Note: The above data are hypothetical and serve as a target for the synthesis. Actual yields may vary.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care.
-
Thionyl chloride is toxic and corrosive.
-
Pyridine has a strong, unpleasant odor and is flammable.
-
Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for Methyl 3-(Aminosulfonyl)thiophene-2-carboxylate in In-Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(aminosulfonyl)thiophene-2-carboxylate is a chemical intermediate primarily recognized for its role in the synthesis of thifensulfuron-methyl, a sulfonylurea herbicide.[1] The mode of action for thifensulfuron-methyl is the inhibition of the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1][2] Given its structural similarity to a known herbicide precursor, this compound presents a compelling candidate for screening for herbicidal properties.
Furthermore, various derivatives of thiophene are known to exhibit a wide range of biological activities, including potential anticancer properties. This suggests that methyl 3-(aminosulfonyl)thiophene-2-carboxylate could also be a valuable scaffold for the development of novel therapeutic agents.
These application notes provide detailed protocols for the in-vitro evaluation of methyl 3-(aminosulfonyl)thiophene-2-carboxylate for two primary applications: herbicidal activity and cytotoxic (anticancer) activity .
Chemical Information
| Property | Value |
| IUPAC Name | methyl 3-(aminosulfonyl)thiophene-2-carboxylate |
| Synonyms | Methyl 3-(sulfamoyl)thiophene-2-carboxylate |
| CAS Number | 59337-93-8 |
| Molecular Formula | C₆H₇NO₄S₂ |
| Molecular Weight | 221.26 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO, acetone, and acetonitrile.[3] Insoluble in water.[3] |
Application 1: Herbicidal Activity Assessment
The primary hypothesized mechanism of action for the herbicidal activity of methyl 3-(aminosulfonyl)thiophene-2-carboxylate is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme catalyzes the first step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for plant growth and development.
Signaling Pathway: ALS Inhibition
Caption: Inhibition of Acetolactate Synthase (ALS) by the test compound.
Experimental Protocols
This assay directly measures the inhibitory effect of the test compound on ALS enzyme activity. The enzyme can be extracted from young, actively growing plant tissues, such as pea seedlings.
Materials:
-
Pea seeds (e.g., Pisum sativum)
-
Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 10 mM EDTA, 10% (v/v) glycerol, 10 mM β-mercaptoethanol, 1 mM PMSF.
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 100 mM sodium pyruvate, 10 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), 10 µM FAD.
-
Stopping Solution: 0.5% (w/v) creatine, 5% (w/v) α-naphthol in 2.5 M NaOH.
-
Methyl 3-(aminosulfonyl)thiophene-2-carboxylate (dissolved in DMSO).
-
Positive Control: Thifensulfuron-methyl or Chlorsulfuron (dissolved in DMSO).
-
96-well microplates.
-
Spectrophotometer.
Procedure:
-
Enzyme Extraction:
-
Germinate pea seeds in the dark for 5-7 days.
-
Harvest the shoots and homogenize them in ice-cold extraction buffer (1:3 w/v) using a mortar and pestle or a blender.
-
Filter the homogenate through cheesecloth and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract.
-
-
Assay Protocol:
-
In a 96-well plate, add 10 µL of various concentrations of the test compound or positive control. For the negative control, add 10 µL of DMSO.
-
Add 80 µL of the assay buffer to each well.
-
Initiate the reaction by adding 10 µL of the crude enzyme extract to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 100 µL of the stopping solution. This solution facilitates the conversion of acetolactate to acetoin, which forms a colored product.
-
Incubate at 60°C for 15 minutes to allow for color development.
-
Measure the absorbance at 530 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the negative control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
This assay assesses the herbicidal effect of the compound on a model plant species.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype).
-
Murashige and Skoog (MS) medium including vitamins, supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar.
-
Methyl 3-(aminosulfonyl)thiophene-2-carboxylate (dissolved in DMSO).
-
Positive Control: Thifensulfuron-methyl.
-
Sterile petri dishes.
-
Growth chamber with controlled light and temperature.
Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis thaliana seeds.
-
Prepare MS agar plates containing a range of concentrations of the test compound or positive control. Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.
-
Aseptically place the sterilized seeds on the surface of the agar plates.
-
Seal the plates and stratify the seeds by incubating at 4°C for 2-3 days in the dark.
-
-
Incubation and Observation:
-
Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.[4]
-
Observe the germination and growth of the seedlings over 7-14 days.
-
-
Data Collection and Analysis:
-
Measure the primary root length and fresh weight of the seedlings.[5]
-
Calculate the percentage of growth inhibition for each treatment compared to the control (MS medium with DMSO).
-
Determine the GR₅₀ value (the concentration that causes a 50% reduction in growth) from the dose-response curve.
-
Data Presentation: Herbicidal Activity
| Compound | Target | Assay Type | IC₅₀ / GR₅₀ (µM) [Hypothetical Data] |
| Methyl 3-(aminosulfonyl)thiophene-2-carboxylate | ALS | Enzyme Inhibition | 15.2 |
| Thifensulfuron-methyl (Positive Control) | ALS | Enzyme Inhibition | 0.8 |
| Methyl 3-(aminosulfonyl)thiophene-2-carboxylate | A. thaliana | Seedling Growth | 25.8 |
| Thifensulfuron-methyl (Positive Control) | A. thaliana | Seedling Growth | 2.1 |
Application 2: Cytotoxicity (Anticancer) Activity Assessment
The thiophene moiety is present in numerous pharmacologically active compounds, some with demonstrated anticancer properties. Therefore, methyl 3-(aminosulfonyl)thiophene-2-carboxylate is a candidate for screening against various cancer cell lines to assess its potential as a cytotoxic agent.
Experimental Workflow: Cytotoxicity Screening
Caption: General workflow for in-vitro cytotoxicity screening.
Experimental Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Phosphate Buffered Saline (PBS).
-
Trypsin-EDTA.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Methyl 3-(aminosulfonyl)thiophene-2-carboxylate (dissolved in DMSO).
-
Positive Control: Doxorubicin.
-
96-well cell culture plates.
-
CO₂ incubator.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and Doxorubicin in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.
-
Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
-
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[3][7]
Materials:
-
Human cancer cell lines (e.g., A549 - lung cancer, HepG2 - liver cancer).
-
Complete cell culture medium.
-
Trichloroacetic acid (TCA), cold 10% (w/v).
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.
-
1% acetic acid.
-
10 mM Tris base solution (pH 10.5).
-
Methyl 3-(aminosulfonyl)thiophene-2-carboxylate (dissolved in DMSO).
-
Positive Control: Doxorubicin.
-
96-well cell culture plates.
-
CO₂ incubator.
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
SRB Assay:
-
After 72 hours of incubation, gently add 50 µL of cold 10% TCA to each well to fix the cells.[3]
-
Incubate at 4°C for 1 hour.[3]
-
Wash the plates five times with deionized water and allow them to air dry.[3]
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.[8]
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plates for 10 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Data Presentation: Cytotoxicity
| Compound | Cell Line | Assay Type | IC₅₀ (µM) [Hypothetical Data] |
| Methyl 3-(aminosulfonyl)thiophene-2-carboxylate | HeLa | MTT | 45.6 |
| Methyl 3-(aminosulfonyl)thiophene-2-carboxylate | MCF-7 | MTT | > 100 |
| Methyl 3-(aminosulfonyl)thiophene-2-carboxylate | A549 | SRB | 62.1 |
| Methyl 3-(aminosulfonyl)thiophene-2-carboxylate | HepG2 | SRB | 88.3 |
| Doxorubicin (Positive Control) | HeLa | MTT | 0.5 |
| Doxorubicin (Positive Control) | A549 | SRB | 0.8 |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling chemicals and cell cultures.
-
Handle all chemicals in a well-ventilated area or a chemical fume hood.
-
Follow standard aseptic techniques when working with cell cultures to prevent contamination.
-
Dispose of all chemical and biological waste according to institutional guidelines.
Disclaimer: The provided protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup. The quantitative data presented is hypothetical and for illustrative purposes only.
References
- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acetolactate synthase regulatory subunits play divergent and overlapping roles in branched-chain amino acid synthesis and Arabidopsis development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Role of Transcriptional Gene Silencing in Response to Herbicide-Treatments in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Seedling Growth Inhibition Assay to Measure Phytocytokine Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays with Methyl 3-(Aminosulfonyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene derivatives are a prominent class of heterocyclic compounds that serve as crucial scaffolds in medicinal chemistry and drug discovery.[1][2] The thiophene ring is considered a "privileged structure" due to its ability to interact favorably with a wide range of biological targets.[1] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][3] Methyl 3-(aminosulfonyl)thiophene-2-carboxylate belongs to this versatile class of compounds. While specific biological activities of this particular molecule are not extensively documented in publicly available literature, its structural features suggest potential for exploration in various therapeutic areas.
These application notes provide a framework for developing and executing cell-based assays to characterize the biological effects of methyl 3-(aminosulfonyl)thiophene-2-carboxylate and similar thiophene derivatives. The following protocols are designed to be adaptable for screening and mechanistic studies in oncology and inflammation research.
Hypothetical Signaling Pathway Modulation by a Thiophene Derivative
The diagram below illustrates a hypothetical signaling pathway that could be targeted by an anticancer thiophene derivative, leading to the induction of apoptosis.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of methyl 3-(aminosulfonyl)thiophene-2-carboxylate on cancer cell viability.
Experimental Workflow
Materials
-
Cancer cell line (e.g., MCF-7, A549, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Methyl 3-(aminosulfonyl)thiophene-2-carboxylate
-
DMSO (Dimethyl sulfoxide)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of methyl 3-(aminosulfonyl)thiophene-2-carboxylate in DMSO. Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Presentation
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 5 | 0.95 | 76.0 |
| 10 | 0.63 | 50.4 |
| 25 | 0.31 | 24.8 |
| 50 | 0.15 | 12.0 |
| 100 | 0.08 | 6.4 |
Protocol 2: Apoptosis Assessment using Caspase-3/7 Activity Assay
This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials
-
Cancer cell line
-
Complete growth medium
-
Methyl 3-(aminosulfonyl)thiophene-2-carboxylate
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, using a white-walled 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Presentation
| Concentration (µM) | Luminescence (RLU) | Fold Change in Caspase-3/7 Activity |
| Vehicle Control | 5,200 | 1.0 |
| 1 | 6,100 | 1.2 |
| 5 | 12,500 | 2.4 |
| 10 | 28,600 | 5.5 |
| 25 | 45,700 | 8.8 |
| 50 | 51,500 | 9.9 |
| 100 | 52,100 | 10.0 |
Protocol 3: Measurement of Pro-Inflammatory Cytokines by ELISA
This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the production of a pro-inflammatory cytokine (e.g., TNF-α) from immune cells.
Logical Relationship in Inflammatory Signaling
Materials
-
Immune cell line (e.g., RAW 264.7 macrophages)
-
Complete growth medium
-
Lipopolysaccharide (LPS)
-
Methyl 3-(aminosulfonyl)thiophene-2-carboxylate
-
TNF-α ELISA kit
-
96-well ELISA plates
-
Microplate reader
Procedure
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the thiophene derivative for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 450 nm).
-
Data Analysis: Calculate the concentration of TNF-α in each sample based on the standard curve.
Data Presentation
| Treatment | Concentration (µM) | TNF-α Concentration (pg/mL) | % Inhibition of TNF-α Production |
| Unstimulated | - | 50 | - |
| LPS + Vehicle | - | 1200 | 0 |
| LPS + Compound | 1 | 1050 | 12.5 |
| LPS + Compound | 5 | 780 | 35.0 |
| LPS + Compound | 10 | 450 | 62.5 |
| LPS + Compound | 25 | 200 | 83.3 |
| LPS + Compound | 50 | 100 | 91.7 |
References
The Versatility of Thiophene Derivatives in Medicinal Chemistry: Applications and Protocols
Thiophene, a sulfur-containing five-membered aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry, leading to the development of a wide array of therapeutic agents. Its derivatives have demonstrated significant potential in treating a range of diseases due to their diverse biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects. The structural versatility of the thiophene ring allows for substitutions that can modulate the pharmacokinetic and pharmacodynamic properties of molecules, making it a cornerstone in modern drug discovery and development. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with thiophene derivatives.
Anticancer Applications
Thiophene derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, disruption of crucial signaling pathways, and induction of apoptosis.
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected thiophene derivatives against different human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 1 | MCF-7 (Breast) | 2.22 | Doxorubicin | 0.98 |
| Compound 1 | HepG2 (Liver) | 0.72 | Doxorubicin | 0.85 |
| Compound 2 | HT-29 (Colon) | 2.18 | Doxorubicin | 5.23 |
| Compound 2 | MCF-7 (Breast) | 4.25 | Doxorubicin | 4.17 |
| Compound 3 | Hep3B (Liver) | 5.46 | Combretastatin A-4 | Not specified |
| Compound 4 | SGC-7901 (Gastric) | 0.34 | 5-Fluorouracil | Not specified |
Signaling Pathways in Anticancer Activity
Several thiophene derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. For instance, some derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division. Others interfere with the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the determination of the cytotoxic effects of thiophene derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Thiophene derivative stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiophene derivative in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 24-72 hours.
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration (logarithmic scale) to determine the IC50 value.
-
Antibacterial Applications
Thiophene derivatives have shown considerable promise as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.
Quantitative Data for Antibacterial Activity
The antibacterial efficacy of selected thiophene derivatives is presented below as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible bacterial growth.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Compound 5 | Staphylococcus aureus | 4 | Ciprofloxacin | 1 |
| Compound 5 | Escherichia coli | 8 | Ciprofloxacin | 2 |
| Compound 6 | Acinetobacter baumannii (Col-R) | 16 | Colistin | >64 |
| Compound 7 | Escherichia coli (Col-R) | 8 | Colistin | >64 |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the broth microdilution method for determining the MIC of thiophene derivatives against a bacterial strain.
Materials:
-
Thiophene derivative stock solution (in DMSO)
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:150 in MHB to obtain a final inoculum of approximately 1 x 10^6 CFU/mL.
-
-
Compound Dilution:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the thiophene derivative stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last dilution column.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 5 x 10^5 CFU/mL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Antiviral Applications
Thiophene derivatives have been investigated for their antiviral properties, particularly as entry inhibitors for enveloped viruses like the Ebola virus.
Quantitative Data for Antiviral Activity
The antiviral activity of selected thiophene derivatives against Ebola virus (EBOV) is summarized below, with data presented as EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values. The Selectivity Index (SI) is the ratio of CC50 to EC50.
| Compound ID | Virus | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |
| Compound 8 | EBOV | 5.91 | >100 | >16.9 |
| Compound 9 | EBOV | 3.05 | >100 | >32.8 |
| Compound 10 | EBOV | 1.68 | >100 | >59.5 |
Mechanism of Action: Ebola Virus Entry Inhibition
Certain thiophene derivatives inhibit Ebola virus entry by interfering with the interaction between the viral glycoprotein (GP) and the host cell receptor, Niemann-Pick C1 (NPC1), within the endosome.[1][2] This prevents the fusion of the viral and endosomal membranes, a critical step for the release of the viral genome into the cytoplasm.[1][3][4][5]
Experimental Protocol: Plaque Reduction Assay
This protocol details the plaque reduction assay to determine the antiviral activity of thiophene derivatives.
Materials:
-
Thiophene derivative stock solution (in DMSO)
-
Virus stock of known titer
-
Host cell line susceptible to the virus (e.g., Vero E6 for Ebola)
-
Cell culture medium
-
6-well or 12-well plates
-
Overlay medium (e.g., medium with 1% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
-
Virus Infection:
-
Prepare serial dilutions of the virus.
-
Remove the culture medium and infect the cell monolayers with a low multiplicity of infection (MOI) to produce 50-100 plaques per well.
-
Adsorb the virus for 1 hour at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiophene derivative in the overlay medium.
-
After viral adsorption, remove the inoculum and add the overlay medium containing the different concentrations of the compound.
-
-
Incubation:
-
Incubate the plates at 37°C for a period sufficient for plaque formation (e.g., 5-10 days for Ebola virus).
-
-
Plaque Visualization:
-
Remove the overlay medium.
-
Fix the cells with 10% formalin.
-
Stain the cells with crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
-
Anti-inflammatory Applications
Thiophene derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.
Quantitative Data for Anti-inflammatory Activity
The in vitro anti-inflammatory activity of a selected thiophene derivative is shown below, with data presented as IC50 values for the inhibition of COX-1 and COX-2 enzymes.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |
| Compound 11 | 45.62 | 5.45 | 8.37 |
Mechanism of Action: COX Inhibition
The anti-inflammatory effects of many thiophene derivatives are attributed to their ability to selectively inhibit the COX-2 enzyme over COX-1.[6][7] COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[6][7] Selective inhibition of COX-2 is a desirable therapeutic strategy as it minimizes the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[6][7]
Experimental Protocol: COX Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory activity of thiophene derivatives against COX-1 and COX-2 enzymes.
Materials:
-
Thiophene derivative stock solution (in DMSO)
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Heme and L-epinephrine (cofactors)
-
ELISA kit for Prostaglandin E2 (PGE2) quantification
-
Microplate reader
Procedure:
-
Enzyme Reaction Setup:
-
In separate tubes for COX-1 and COX-2, prepare a reaction mix containing reaction buffer, heme, and the respective enzyme.
-
Add the thiophene derivative at various concentrations to the reaction tubes. Include a vehicle control (DMSO).
-
Pre-incubate for 10 minutes at 37°C.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding arachidonic acid to each tube.
-
Incubate for 2 minutes at 37°C.
-
-
Termination of Reaction:
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
-
PGE2 Quantification:
-
Quantify the amount of PGE2 produced in each reaction using a competitive ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control.
-
Determine the IC50 values for both COX-1 and COX-2 by plotting the percentage of inhibition against the compound concentration.
-
Calculate the COX-2 selectivity index.
-
Synthesis of Thiophene Derivatives
Common synthetic routes to access diverse thiophene derivatives include the Gewald aminothiophene synthesis and the Suzuki cross-coupling reaction.
Protocol: Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes.
Materials:
-
An α-methylene ketone or aldehyde
-
An α-cyanoester or other activated nitrile
-
Elemental sulfur
-
A base (e.g., morpholine, triethylamine)
-
A solvent (e.g., ethanol, DMF)
Procedure:
-
In a round-bottom flask, dissolve the ketone/aldehyde and the activated nitrile in the chosen solvent.
-
Add elemental sulfur to the mixture.
-
Add the base catalyst.
-
Heat the reaction mixture under reflux for the appropriate time (typically a few hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Protocol: Suzuki Cross-Coupling Reaction
The Suzuki coupling is a versatile method for forming carbon-carbon bonds, often used to introduce aryl or heteroaryl substituents onto the thiophene ring.
Materials:
-
A bromo- or iodothiophene derivative
-
An aryl or heteroaryl boronic acid or ester
-
A palladium catalyst (e.g., Pd(PPh3)4)
-
A base (e.g., K2CO3, Cs2CO3)
-
A solvent system (e.g., toluene/water, dioxane/water)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the halothiophene, the boronic acid/ester, and the base.
-
Add the solvent system.
-
Degas the mixture by bubbling with the inert gas for 10-15 minutes.
-
Add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ebola Virus Entry: From Molecular Characterization to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Agents Against Ebola Virus Infection: Repositioning Old Drugs and Finding Novel Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule drug discovery for Ebola virus disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 3-(sulfamoyl)thiophene-2-carboxylate as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(sulfamoyl)thiophene-2-carboxylate (CAS: 59337-93-8) is a thiophene derivative with a core structure that is of significant interest in medicinal chemistry and agrochemistry.[1][2] While its primary established role is as a key intermediate in the synthesis of sulfonylurea herbicides, the thiophene-2-carboxylate scaffold is present in numerous biologically active molecules, suggesting a broader potential for this compound.[3][4] This document provides an overview of its known applications and explores its hypothetical use as a chemical probe for studying biological pathways, supported by detailed protocols and comparative data from related compounds.
Known Application: Intermediate in Herbicide Synthesis
Methyl 3-(sulfamoyl)thiophene-2-carboxylate is a crucial building block in the production of the herbicide thifensulfuron-methyl.[1][2][5] Thifensulfuron-methyl belongs to the sulfonylurea class of herbicides, which are effective against a wide range of broadleaf weeds.[5] The synthesis involves the reaction of methyl 3-(sulfamoyl)thiophene-2-carboxylate with a pyrimidine derivative to form the final active herbicide.[1][2]
References
- 1. bmrservice.com [bmrservice.com]
- 2. Human Purinergic Receptor P2Y, G Protein Coupled 14 (P2RY14) ELISA Kit [kbdna.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties [mdpi.com]
- 5. Identification of putative allosteric inhibitors of BCKDK via virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Route for Functionalized N-Phenylsulfamoyl-Thiophene Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized N-phenylsulfamoyl-thiophene scaffolds. These compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents, notably as enzyme inhibitors. The following sections outline a general synthetic strategy, detailed experimental procedures, and relevant biological context.
Introduction
The N-phenylsulfamoyl-thiophene scaffold is a versatile pharmacophore present in a variety of biologically active compounds. Thiophene and its derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The incorporation of a sulfonamide linkage to a phenyl group can further enhance the therapeutic potential of these molecules. This document focuses on a common synthetic route involving the preparation of a 2-aminothiophene precursor via the Gewald reaction, followed by sulfonylation with a substituted benzenesulfonyl chloride.
Data Presentation
The following table summarizes the biological activity of representative N-phenylsulfamoyl-thiophene and related sulfonamide derivatives as acetylcholinesterase (AChE) inhibitors.
| Compound ID | Structure | AChE IC50 (µM) | Reference |
| 1 | N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | 8.9 ± 0.21 | [3] |
| 2 | 5-(4-methoxystyryl)-2-(p-tolylsulfonamido)acetophenone | 4.3 ± 0.23 | [3] |
| 3 | 5-(4-trifluorostyryl)-2-(p-tolylsulfonamido)acetophenone | 6.2 ± 0.21 | [3] |
| 4h | Tryptanthrin derivative with benzenesulfonamide | 0.13 ± 0.04 | [4] |
Experimental Protocols
This section details the experimental procedures for the synthesis of functionalized N-phenylsulfamoyl-thiophene scaffolds. The synthesis is typically a two-step process as outlined below.
Step 1: Synthesis of 2-Aminothiophene Precursor (Gewald Reaction)
The Gewald reaction is a one-pot multicomponent reaction that provides a straightforward route to 2-aminothiophenes.[5]
Materials:
-
A ketone or aldehyde with an α-methylene group
-
An activated nitrile (e.g., malononitrile, ethyl cyanoacetate)
-
Elemental sulfur
-
A base catalyst (e.g., morpholine, triethylamine, or sodium ethoxide)
-
An appropriate solvent (e.g., ethanol, methanol, or dimethylformamide)
General Procedure:
-
To a solution of the ketone/aldehyde (1.0 eq) and the activated nitrile (1.0 eq) in the chosen solvent, add the base catalyst (0.1-0.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the Knoevenagel condensation.
-
Add elemental sulfur (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated 2-aminothiophene product is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Step 2: Synthesis of N-Phenylsulfamoyl-Thiophene Scaffolds
This step involves the reaction of the synthesized 2-aminothiophene with a substituted benzenesulfonyl chloride.
Materials:
-
2-Aminothiophene derivative (from Step 1)
-
Substituted benzenesulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
A base (e.g., pyridine, triethylamine)
-
An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
General Procedure:
-
Dissolve the 2-aminothiophene derivative (1.0 eq) in the chosen dry solvent.
-
Add the base (1.2-1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the substituted benzenesulfonyl chloride (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-phenylsulfamoyl-thiophene scaffold.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of functionalized N-phenylsulfamoyl-thiophene scaffolds.
Caption: Synthetic workflow for N-phenylsulfamoyl-thiophene scaffolds.
Signaling Pathway: Acetylcholinesterase Inhibition
Several thiophene derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, which can be a therapeutic strategy for conditions like Alzheimer's disease.[6][7]
Caption: Mechanism of acetylcholinesterase inhibition.
References
- 1. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: High-Throughput Screening for Thiophene-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene is a five-membered, sulfur-containing aromatic heterocycle that is considered a "privileged" scaffold in medicinal chemistry.[1] Its derivatives are integral components of numerous FDA-approved drugs and are widely explored in drug discovery for their ability to engage a diverse range of biological targets.[1][2] The unique electronic and structural properties of the thiophene ring allow it to serve as a versatile building block in the design of compounds with enhanced efficacy and improved pharmacokinetic profiles.[3] Thiophene-based compounds have shown a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4]
A significant area of interest is the development of thiophene-based compounds as protein kinase inhibitors. Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. High-Throughput Screening (HTS) is an essential methodology in the discovery of novel kinase inhibitors, enabling the rapid evaluation of large chemical libraries to identify initial "hits" for further development.
These application notes provide an overview and detailed protocols for conducting HTS campaigns to identify and characterize thiophene-based kinase inhibitors, with a focus on robust, homogeneous assay formats suitable for automation.
Data Presentation: Thiophene-Based Aurora Kinase Inhibitors
The discovery of novel kinase inhibitors often begins with a large-scale HTS campaign. Following the identification of initial hits, medicinal chemistry efforts focus on synthesizing and testing analogs to develop a structure-activity relationship (SAR). The data below represents a typical SAR table for a series of thienopyrimidine-based compounds developed as inhibitors of Aurora Kinase A and B, enzymes crucial for mitotic progression. This series was developed following an initial HTS hit.
| Compound ID | R Group | Aurora A (IC50, nM) | Aurora B (IC50, nM) | HCT-116 Cell Proliferation (IC50, µM) |
| 1 | 4-Fluorophenyl | 5 | 10 | 0.25 |
| 2 | 4-Chlorophenyl | 4 | 8 | 0.21 |
| 3 | 4-Methoxyphenyl | 15 | 35 | 0.88 |
| 4 | 3-Fluorophenyl | 8 | 15 | 0.45 |
| 5 | Phenyl | 20 | 42 | 1.10 |
| 6 | 2,4-Difluorophenyl | 3 | 6 | 0.18 |
| 7 | 4-Trifluoromethylphenyl | 30 | 65 | 1.50 |
| 8 | Pyridin-4-yl | 12 | 28 | 0.75 |
Note: The data presented in this table is representative and synthesized from typical outcomes of SAR studies on kinase inhibitors for illustrative purposes.
Experimental Workflows & Signaling Pathways
Visualizing the experimental process and the biological context is crucial for understanding the drug discovery pipeline. The following diagrams illustrate a standard HTS workflow and a representative kinase signaling pathway targeted by thiophene-based inhibitors.
High-Throughput Screening (HTS) Workflow
Caption: A typical workflow for a high-throughput screening campaign.
VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis and a common target for kinase inhibitors. Thiophene-based compounds have been developed to target this pathway.
Caption: Inhibition of the VEGFR2 signaling pathway by a thiophene compound.
Experimental Protocols
The following are detailed protocols for common non-radioactive, homogeneous HTS assays used for screening kinase inhibitors. These assays are readily adaptable to 384- and 1536-well formats for high-throughput applications.
Protocol 1: HTRF® Kinase Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology based on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor fluorophore.[1][3]
Assay Principle: A biotinylated substrate is phosphorylated by the target kinase. Upon stopping the reaction, a Europium-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) are added. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal that is measured after a time delay to reduce background fluorescence.
Materials:
-
Target Kinase (e.g., Aurora A)
-
Biotinylated Substrate Peptide
-
ATP
-
HTRF Kinase Buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
Test Compounds (Thiophene library) dissolved in DMSO
-
HTRF Detection Buffer (e.g., 50 mM HEPES pH 7.0, 0.8 M KF, 20 mM EDTA)
-
Europium (Eu³⁺) Cryptate labeled anti-phospho-antibody (Donor)
-
Streptavidin-XL665 (Acceptor)
-
Low-volume 384-well assay plates (e.g., white, Greiner Bio-One)
-
HTRF-compatible plate reader
Procedure (384-well format, 20 µL final volume):
-
Compound Plating: Dispense 0.5 µL of test compound solution (or DMSO for controls) into the assay plate wells.
-
Enzyme Addition: Add 5.5 µL of the target kinase diluted in HTRF Kinase Buffer to each well.
-
Pre-incubation: Gently mix and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 4 µL of a mix containing the biotinylated substrate and ATP (at a concentration near the Kₘ for the kinase) in HTRF Kinase Buffer.
-
Kinase Reaction: Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of the detection mixture (Eu³⁺-antibody and SA-XL665 pre-mixed in HTRF Detection Buffer) to each well to stop the reaction.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320-340 nm.
-
Data Analysis: Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000. Percent inhibition is calculated relative to high (no enzyme or potent inhibitor) and low (DMSO only) controls.
Protocol 2: LanthaScreen® Kinase Binding Assay
This assay measures the binding of an inhibitor to the kinase active site, rather than enzymatic activity, making it suitable for both active and inactive kinases.
Assay Principle: The assay uses a terbium (Tb)-labeled antibody (donor) that binds to the kinase and a fluorescently labeled, ATP-competitive tracer (acceptor) that binds to the kinase's ATP pocket. In the absence of a competing inhibitor, FRET occurs. A test compound that binds to the ATP site will displace the tracer, leading to a loss of FRET.
Materials:
-
GST- or His-tagged Target Kinase (e.g., VEGFR2)
-
LanthaScreen® Tb-anti-GST (or anti-His) Antibody (Donor)
-
Kinase Tracer (Acceptor, selected for the specific kinase)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test Compounds (Thiophene library) dissolved in DMSO
-
Low-volume 384-well assay plates
Procedure (384-well format, 15 µL final volume):
-
Prepare Reagents: Prepare 3x solutions of the test compounds, the kinase/Tb-antibody mix, and the tracer in Kinase Buffer.
-
Compound Addition: Add 5 µL of 3x test compound solution to the assay plate wells.
-
Kinase/Antibody Addition: Add 5 µL of the 3x kinase/Tb-antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the 3x tracer solution to initiate the binding reaction.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light. The plate can be read continuously to assess slow-binding inhibitors.
-
Data Acquisition: Read the plate using a TR-FRET-capable plate reader, with excitation at ~340 nm and measuring emission at ~495 nm (donor) and ~520 nm (tracer-specific acceptor, may vary).
-
Data Analysis: Calculate the emission ratio (Acceptor/Donor). A decrease in the FRET ratio indicates displacement of the tracer by the test compound. Determine IC₅₀ values by fitting the dose-response data to a four-parameter logistic model.
References
- 1. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery-of-potent-and-selective-thienopyrimidine-inhibitors-of-aurora-kinases - Ask this paper | Bohrium [bohrium.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Quantification of Methyl 3-(Sulfamoyl)thiophene-2-carboxylate in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of methyl 3-(sulfamoyl)thiophene-2-carboxylate in human plasma. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by rapid and efficient chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, providing high selectivity and sensitivity. This method is intended to serve as a robust starting point for researchers and drug development professionals requiring the quantitative analysis of this compound in a biological matrix.
Introduction
Methyl 3-(sulfamoyl)thiophene-2-carboxylate is a thiophene derivative of interest in pharmaceutical research. Thiophene-containing compounds are known for their diverse pharmacological activities. As with any potential therapeutic agent, a reliable and validated bioanalytical method is crucial for pharmacokinetic and toxicokinetic studies during drug development. This document provides a detailed protocol for a hypothetical, yet representative, LC-MS/MS method for the determination of methyl 3-(sulfamoyl)thiophene-2-carboxylate in human plasma. The principles and techniques are based on established methodologies for the analysis of small molecules in biological fluids.
Experimental
Materials and Reagents
-
Methyl 3-(sulfamoyl)thiophene-2-carboxylate reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of the analyte and internal standard from the plasma matrix.
Protocol:
-
Allow all samples and standards to thaw to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 150 µL of the internal standard spiking solution (prepared in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column to resolve the analyte from endogenous plasma components.
Table 1: LC Parameters
| Parameter | Value |
| HPLC System | Standard LC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
Table 2: MS Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole MS |
| Ionization Mode | ESI Positive |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| MRM Transitions | Compound |
Note: The m/z values for methyl 3-(sulfamoyl)thiophene-2-carboxylate are hypothetical and would need to be confirmed by direct infusion of the reference standard.
Method Validation (Illustrative Data)
The following tables present hypothetical data to illustrate the expected performance of a validated method.
Table 3: Calibration Curve Summary
| Analyte | Linear Range (ng/mL) | R² |
| Methyl 3-(sulfamoyl)thiophene-2-carboxylate | 1 - 1000 | > 0.995 |
Table 4: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| LQC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| MQC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| HQC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Diagrams
Caption: Workflow for the quantification of methyl 3-(sulfamoyl)thiophene-2-carboxylate.
Conclusion
The proposed LC-MS/MS method provides a framework for the sensitive and selective quantification of methyl 3-(sulfamoyl)thiophene-2-carboxylate in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a drug development setting. This application note should serve as a valuable starting point for researchers, who will need to perform a full method validation according to regulatory guidelines before use in regulated studies.
Application Notes and Protocols: Methyl 3-(aminosulfonyl)thiophene-2-carboxylate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of methyl 3-(aminosulfonyl)thiophene-2-carboxylate as a fragment in fragment-based drug discovery (FBDD). This document outlines its potential applications, hypothetical screening data against a common drug target, and detailed protocols for key biophysical assays used in fragment screening and validation.
Application Notes
Methyl 3-(aminosulfonyl)thiophene-2-carboxylate is a small, polar molecule incorporating a thiophene ring, a sulfonamide group, and a methyl ester. Thiophene-containing molecules are recognized as important pharmacophores in medicinal chemistry, often serving as bioisosteric replacements for phenyl rings, which can improve physicochemical properties and metabolic stability.[1] The sulfonamide moiety is a well-established zinc-binding group, making this fragment a prime candidate for screening against metalloenzymes, such as carbonic anhydrases.[2][3]
Fragment-based drug discovery (FBDD) is a powerful methodology for identifying novel lead compounds.[4] It involves screening libraries of low molecular weight compounds (fragments) to identify those that bind to a biological target, albeit with weak affinity.[5][6] These initial hits then serve as starting points for optimization into more potent, drug-like molecules.[4] Methyl 3-(aminosulfonyl)thiophene-2-carboxylate possesses favorable fragment-like properties, including a low molecular weight and the presence of both hydrogen bond donors and acceptors, enhancing its potential for target interaction.
A primary application of this fragment is in the discovery of inhibitors for zinc-containing enzymes, particularly carbonic anhydrases (CAs).[3] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[5][7] The sulfonamide group of the fragment can coordinate with the zinc ion in the active site of CAs, providing a strong anchoring point for binding.[2][8]
Data Presentation: Illustrative Screening Data
The following tables present hypothetical, yet plausible, quantitative data from a fragment screening campaign of methyl 3-(aminosulfonyl)thiophene-2-carboxylate against human Carbonic Anhydrase II (hCA II). This data is for illustrative purposes to demonstrate how results from various biophysical techniques can be presented.
Table 1: Primary Screening via Thermal Shift Assay (TSA)
| Fragment | Concentration (µM) | ΔTm (°C) | Hit (ΔTm > 1°C) |
| Methyl 3-(aminosulfonyl)thiophene-2-carboxylate | 500 | 2.5 | Yes |
| Negative Control (DMSO) | - | 0.0 | No |
| Positive Control (Acetazolamide) | 100 | 5.8 | Yes |
Table 2: Hit Validation and Affinity Determination via Surface Plasmon Resonance (SPR)
| Fragment | KD (µM) | ka (1/Ms) | kd (1/s) | Chi² |
| Methyl 3-(aminosulfonyl)thiophene-2-carboxylate | 250 | 1.2 x 10³ | 0.3 | 0.5 |
| Acetazolamide (Positive Control) | 0.01 | 5.0 x 10⁵ | 5.0 x 10⁻³ | 0.2 |
Table 3: Structural Analysis via X-ray Crystallography
| Fragment | PDB ID (Hypothetical) | Resolution (Å) | Key Interactions |
| Methyl 3-(aminosulfonyl)thiophene-2-carboxylate | 9XYZ | 1.8 | - Sulfonamide nitrogen coordinates with catalytic Zn²⁺- Thiophene ring forms π-π stacking with His64- Methyl ester interacts with the hydrophobic pocket |
Experimental Protocols
The following are detailed protocols for the key experiments cited in the data presentation section.
Protocol 1: Thermal Shift Assay (TSA) for Primary Fragment Screening
Objective: To identify fragments that bind to and stabilize the target protein, resulting in an increase in its melting temperature (Tm).
Materials:
-
Purified human Carbonic Anhydrase II (hCA II) at 2 mg/mL in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
SYPRO Orange dye (5000x stock in DMSO).
-
Methyl 3-(aminosulfonyl)thiophene-2-carboxylate stock solution (100 mM in DMSO).
-
Control compounds (e.g., Acetazolamide as a positive control).
-
96-well qPCR plates.
-
Real-time PCR instrument capable of performing a thermal melt.
Method:
-
Prepare the Master Mix: For a 96-well plate, prepare a master mix containing the hCA II protein and SYPRO Orange dye. For each 20 µL reaction, use 2 µg of protein and a final SYPRO Orange concentration of 5x.
-
Fragment Addition: Add 0.2 µL of the 100 mM fragment stock solution to the appropriate wells to achieve a final fragment concentration of 1 mM. Add DMSO to control wells.
-
Plate Preparation: Add the protein/dye master mix to each well containing the fragment or control, bringing the final volume to 20 µL.
-
Seal and Centrifuge: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Thermal Melt: Place the plate in the real-time PCR instrument. Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 0.5°C/min.
-
Data Analysis: The instrument software will generate melt curves. The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the curve. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the fragment-containing sample.
Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation and Affinity Measurement
Objective: To confirm the binding of hit fragments to the target protein and to determine the binding affinity (KD) and kinetics (ka and kd).
Materials:
-
SPR instrument (e.g., Biacore).
-
CM5 sensor chip.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified hCA II.
-
Running buffer (e.g., HBS-EP+).
-
Fragment solutions at various concentrations.
Method:
-
Protein Immobilization: Immobilize hCA II onto the CM5 sensor chip using standard amine coupling chemistry. Activate the surface with EDC/NHS, inject the protein solution, and then block the remaining active sites with ethanolamine.
-
Fragment Binding Analysis:
-
Prepare a dilution series of the fragment in the running buffer (e.g., from 1 µM to 500 µM).
-
Inject the fragment solutions over the immobilized protein surface at a constant flow rate.
-
Include buffer-only injections for double referencing.
-
-
Data Collection: Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.
-
Data Analysis:
-
Subtract the reference surface signal and the buffer-only injection signal from the active surface signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Protocol 3: X-ray Crystallography for Structural Characterization
Objective: To determine the three-dimensional structure of the protein-fragment complex to understand the binding mode and guide further optimization.
Materials:
-
Highly pure and concentrated hCA II.
-
Methyl 3-(aminosulfonyl)thiophene-2-carboxylate.
-
Crystallization screens and plates.
-
Cryoprotectant.
-
Synchrotron X-ray source.
Method:
-
Co-crystallization or Soaking:
-
Co-crystallization: Mix the protein with a molar excess of the fragment and set up crystallization trials using various screens.
-
Soaking: Grow apo-protein crystals first and then soak them in a solution containing the fragment and a cryoprotectant.
-
-
Crystal Harvesting and Cryo-cooling: Harvest suitable crystals and flash-cool them in liquid nitrogen to prevent radiation damage.
-
Data Collection: Mount the cryo-cooled crystal on the goniometer at a synchrotron beamline and collect X-ray diffraction data.
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain an electron density map.
-
Use molecular replacement with a known structure of hCA II to solve the phase problem.
-
Build the model of the protein-fragment complex into the electron density map and refine the structure to obtain the final coordinates.
-
-
Analysis: Analyze the refined structure to identify key interactions between the fragment and the protein, such as hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion.
Visualizations
Caption: Fragment-Based Drug Discovery (FBDD) Workflow.
Caption: Hypothetical Binding Mode in Carbonic Anhydrase.
Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Fragment-Based Drug Discovery - Proteopedia, life in 3D [proteopedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. flore.unifi.it [flore.unifi.it]
- 8. A Proof-of-Concept Fragment Screening of a Hit-Validated 96-Compounds Library against Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of Methyl 3-(sulfamoyl)thiophene-2-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of methyl 3-(sulfamoyl)thiophene-2-carboxylate and related compounds in aqueous solutions. The information is presented in a question-and-answer format to address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for methyl 3-(sulfamoyl)thiophene-2-carboxylate in an aqueous solution?
A1: While specific data for methyl 3-(sulfamoyl)thiophene-2-carboxylate is limited, based on its chemical structure, two primary degradation pathways can be anticipated in aqueous solutions:
-
Hydrolysis of the methyl ester: The ester group can hydrolyze to form the corresponding carboxylic acid, 3-(sulfamoyl)thiophene-2-carboxylic acid. This reaction is common for esters and can be catalyzed by acidic or basic conditions.[1][2]
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Degradation of the sulfamoyl group: Although sulfonamides are generally considered to be hydrolytically stable under neutral environmental conditions, they can degrade under more extreme pH or temperature conditions.[3] The degradation may involve the cleavage of the sulfur-nitrogen bond.
Q2: How does pH likely affect the stability of this compound?
A2: The stability of methyl 3-(sulfamoyl)thiophene-2-carboxylate is expected to be pH-dependent.
-
Acidic conditions (low pH): Acid-catalyzed hydrolysis of the methyl ester may occur.
-
Neutral conditions (pH ~7): The compound is likely to be most stable at neutral pH. Many sulfonamides exhibit significant stability at neutral pH.[3]
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Basic conditions (high pH): Base-catalyzed hydrolysis of the methyl ester is expected to be a significant degradation pathway.[1]
Q3: What analytical techniques are suitable for monitoring the stability of methyl 3-(sulfamoyl)thiophene-2-carboxylate?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for monitoring the degradation of sulfonamides and related compounds.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify potential degradation products.[5][6]
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| Rapid loss of parent compound in solution. | The pH of the aqueous solution may be too high or too low, accelerating ester hydrolysis. | Buffer the aqueous solution to a neutral pH (around 7) to minimize acid or base-catalyzed hydrolysis. Store solutions at lower temperatures to slow down degradation kinetics. |
| Appearance of unexpected peaks in HPLC chromatogram. | These may correspond to degradation products. | Use LC-MS to identify the mass of the unknown peaks and deduce their structures. The primary expected degradation product is the carboxylic acid from ester hydrolysis. |
| Inconsistent stability results between experiments. | Variability in solution preparation, pH measurement, or storage conditions. | Ensure accurate and consistent preparation of buffered solutions. Calibrate pH meters regularly. Control the temperature and light exposure of the stored samples. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Aqueous Buffers
This protocol outlines a basic experiment to assess the stability of methyl 3-(sulfamoyl)thiophene-2-carboxylate at different pH values.
Materials:
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Methyl 3-(sulfamoyl)thiophene-2-carboxylate
-
HPLC grade acetonitrile and water
-
Phosphate buffer solutions (pH 4, 7, and 9)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).
-
In separate vials, dilute the stock solution with the pH 4, 7, and 9 buffer solutions to a final concentration of 100 µg/mL.
-
Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC system to determine the initial concentration.
-
Store the vials at a controlled temperature (e.g., 25°C or 40°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial and analyze by HPLC.
-
Quantify the peak area of the parent compound at each time point and calculate the percentage remaining.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.
Conditions for Forced Degradation:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
Procedure:
-
Prepare solutions of the compound under each of the stress conditions.
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC and LC-MS.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
-
Use the mass spectral data to propose structures for the degradation products.
Visualizations
Caption: Potential degradation pathways for methyl 3-(sulfamoyl)thiophene-2-carboxylate.
Caption: Experimental workflow for an aqueous stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodegradability properties of sulfonamides in activated sludge | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 5. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
optimizing reaction conditions for methyl 3-(...sulfamoyl)thiophene-2-carboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of methyl 3-(sulfamoyl)thiophene-2-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.
Q1: My diazotization of methyl 3-aminothiophene-2-carboxylate is resulting in a low yield of the diazonium salt. What could be the issue?
A1: Low yields in the diazotization of heteroaromatic amines like methyl 3-aminothiophene-2-carboxylate can stem from several factors:
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Temperature Control: Diazotization reactions are highly exothermic and the resulting diazonium salts are often unstable at higher temperatures. It is crucial to maintain a low temperature, typically between 0-5 °C, throughout the addition of sodium nitrite.
-
Acid Concentration: Insufficiently acidic conditions can lead to incomplete diazotization and the formation of diazoamino compounds, which can reduce the yield. Ensure that a sufficient excess of a strong acid, like hydrochloric acid, is used.
-
Sodium Nitrite Addition: The slow, portion-wise addition of a concentrated aqueous solution of sodium nitrite is critical. Adding it too quickly can lead to localized overheating and decomposition of the diazonium salt.
-
Stability of the Thiophene Ring: Thiophene rings can be sensitive to strongly acidic and oxidative conditions, which might lead to ring-opening or side reactions. Careful control of the reaction conditions is paramount.
Q2: Upon addition of sulfur dioxide and copper(I) chloride to my diazonium salt solution, I am observing excessive frothing and a dark-colored reaction mixture, with a poor yield of the desired sulfonyl chloride.
A2: This is a common issue in the Sandmeyer-type reaction for the synthesis of sulfonyl chlorides.
-
Decomposition of Diazonium Salt: The diazonium salt may be decomposing prematurely. This can be due to the temperature rising above the optimal range. Ensure the reaction is maintained at a low temperature.
-
Copper Catalyst Activity: The copper(I) chloride catalyst must be active. If it has been exposed to air for an extended period, it may have oxidized to copper(II), which is less effective. It is good practice to use freshly prepared or purified copper(I) chloride.
-
Purity of Starting Material: Impurities in the starting methyl 3-aminothiophene-2-carboxylate can interfere with the reaction. Ensure the starting material is of high purity.
Q3: The reaction of methyl 3-(chlorosulfonyl)thiophene-2-carboxylate with ammonia is incomplete, and I am isolating a significant amount of unreacted sulfonyl chloride.
A3: Incomplete amination can be attributed to several factors:
-
Moisture: Sulfonyl chlorides are highly reactive towards water. Any moisture present in the solvent or on the glassware will lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which will not react with ammonia. Ensure all glassware is oven-dried and use anhydrous solvents.
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Insufficient Ammonia: A sufficient excess of ammonia is required to drive the reaction to completion and to neutralize the HCl byproduct. Using a concentrated solution of ammonia in an organic solvent (e.g., dioxane or THF) or bubbling ammonia gas through the reaction mixture is often effective.
-
Reaction Temperature: While the reaction is typically fast, conducting it at a slightly elevated temperature (e.g., room temperature to 40 °C) can help to ensure completion.
Q4: I am struggling with the purification of the final product, methyl 3-(sulfamoyl)thiophene-2-carboxylate. What are the recommended methods?
A4: Sulfonamides can be challenging to purify due to their polarity and potential for hydrogen bonding.
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Crystallization: Recrystallization is often the most effective method for purifying sulfonamides.[1] A mixed solvent system may be necessary to achieve good recovery. Common solvents to try include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. Due to the polarity of the product, a relatively polar mobile phase will be required (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol). It is important to note that sulfonamides can sometimes streak on silica gel. Using a small amount of acetic acid in the eluent can sometimes improve the peak shape.
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Acid-Base Extraction: If the main impurity is the hydrolyzed sulfonic acid, an acid-base extraction can be effective. The sulfonic acid is much more acidic than the sulfonamide and can be removed by washing an organic solution of the product with a mild aqueous base.
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of Methyl 3-(sulfamoyl)thiophene-2-carboxylate
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Diazotization | Methyl 3-aminothiophene-2-carboxylate | NaNO₂, HCl | Water/Acetic Acid | 0-5 | 0.5 - 1 | 80-90 (in solution) |
| 2. Sulfonyl Chloride Formation | Diazonium salt solution | SO₂, CuCl | Acetic Acid | 5-10 | 1 - 2 | 60-70 |
| 3. Amination | Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate | aq. NH₃ or NH₃ in Dioxane | Dioxane or THF | 0 - 25 | 1 - 3 | 75-85 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve methyl 3-aminothiophene-2-carboxylate (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.
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Sulfonyl Chloride Formation: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride (0.1 eq). Cool this solution to 5 °C.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide/copper chloride solution. Vigorous gas evolution (N₂) will be observed. Maintain the temperature below 10 °C.
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After the addition is complete, stir the reaction mixture for 1-2 hours at room temperature.
-
Pour the reaction mixture onto crushed ice. The product, methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of Methyl 3-(sulfamoyl)thiophene-2-carboxylate
-
Dissolve the crude methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (1.0 eq) in an anhydrous solvent such as dioxane or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonia (excess, >3 eq) or bubble ammonia gas through the solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Remove the solvent under reduced pressure.
-
Add water to the residue. The product may precipitate. If so, filter the solid, wash with water, and dry.
-
If the product does not precipitate, extract the aqueous solution with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Caption: Synthetic workflow for methyl 3-(sulfamoyl)thiophene-2-carboxylate.
Caption: General troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Purification of Methyl 3-(sulfamoyl)thiophene-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of methyl 3-(sulfamoyl)thiophene-2-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of methyl 3-(sulfamoyl)thiophene-2-carboxylate in a question-and-answer format.
Issue 1: Low or No Crystal Formation During Recrystallization
-
Question: I have dissolved my crude methyl 3-(sulfamoyl)thiophene-2-carboxylate in a hot solvent, but upon cooling, no crystals are forming, or the yield is very low. What should I do?
-
Answer: This is a common issue that can be resolved by addressing the saturation of the solution and nucleation.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product, add a single crystal to the solution to act as a seed.
-
Cooling: Ensure the solution is cooled slowly to room temperature first, and then in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of an oil or very small crystals.
-
-
Solvent System:
-
The solvent may be too good at dissolving your compound. If crystallization cannot be induced, you may need to partially evaporate the solvent to increase the concentration of your product.
-
Consider using a co-solvent system. If your compound is highly soluble in a solvent like ethanol, you can add a less polar solvent in which it is poorly soluble (e.g., water or hexane) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly.
-
-
Issue 2: Oily Product Instead of Crystals
-
Question: After cooling the recrystallization solution, my product has "oiled out" instead of forming solid crystals. How can I fix this?
-
Answer: Oiling out occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of impurities is high.
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.
-
Adjust Solvent Polarity: If slow cooling doesn't work, the polarity of the solvent may not be optimal. Try a different solvent or a co-solvent system.
-
Purity: The presence of significant impurities can lower the melting point of the mixture. It may be necessary to first purify the crude product by column chromatography.
-
Issue 3: Colored Impurities in the Final Product
-
Question: My final product of methyl 3-(sulfamoyl)thiophene-2-carboxylate has a persistent yellow or brown color. How can I remove these colored impurities?
-
Answer: Colored impurities are common in organic synthesis and can often be removed with specific techniques.
-
Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% by weight). Keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is a more powerful method for separating colored impurities from your desired product.
-
Issue 4: Product is Contaminated with Starting Material
-
Question: TLC analysis of my purified product shows a spot corresponding to the starting material (methyl 3-(chlorosulfonyl)thiophene-2-carboxylate). How can I remove it?
-
Answer: The starting material is less polar than the desired sulfamoyl product. This difference in polarity can be exploited for purification.
-
Column Chromatography: This is the most effective method. The less polar starting material will elute from the silica gel column before the more polar product.
-
Recrystallization: A carefully chosen recrystallization solvent may leave the starting material in the mother liquor while your desired product crystallizes out. However, this is often less effective than chromatography for closely related impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary purification technique for methyl 3-(sulfamoyl)thiophene-2-carboxylate?
A1: For high purity, silica gel column chromatography is recommended as the primary purification method. The polarity difference between the product and potential impurities (like unreacted sulfonyl chloride or non-polar byproducts) allows for excellent separation. Recrystallization can be used as a subsequent step to further purify the product or for purification of less impure crude material.
Q2: Which solvents are suitable for the recrystallization of methyl 3-(sulfamoyl)thiophene-2-carboxylate?
A2: Based on the polar nature of the sulfamoyl and ester groups, moderately polar solvents are a good starting point.
-
Single Solvents: Ethanol or isopropanol can be effective.
-
Co-solvent Systems: A mixture of a more polar solvent (like ethyl acetate or acetone) with a less polar solvent (like hexanes or heptane) can be fine-tuned to achieve good differential solubility at hot and cold temperatures. For example, dissolving the crude product in a minimal amount of hot ethyl acetate and then slowly adding hexanes until the solution becomes turbid, followed by gentle reheating to clarify and slow cooling, can yield pure crystals.
Q3: What is a typical solvent system for silica gel column chromatography of this compound?
A3: A common mobile phase for polar aromatic compounds like this is a mixture of a non-polar solvent and a more polar solvent. A good starting point is a gradient or isocratic elution with ethyl acetate in hexanes (or heptane) . You can start with a lower polarity mixture (e.g., 20-30% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. The exact ratio should be determined by preliminary TLC analysis.
Q4: How can I monitor the purification process?
A4: Thin-Layer Chromatography (TLC) is an essential tool.
-
Before Purification: Run a TLC of your crude product to identify the number of components.
-
During Column Chromatography: Collect fractions and spot them on a TLC plate to determine which fractions contain your pure product.
-
After Purification: Run a TLC of your final product against the starting material and crude mixture to confirm its purity. A suitable TLC eluent would be similar to the solvent system used for column chromatography (e.g., 30-50% ethyl acetate in hexanes).
Q5: What is the expected appearance of pure methyl 3-(sulfamoyl)thiophene-2-carboxylate?
A5: Pure methyl 3-(sulfamoyl)thiophene-2-carboxylate is expected to be a white to off-white solid.
Data Presentation
| Purification Technique | Typical Recovery Yield | Final Purity (by HPLC/NMR) | Time Requirement | Key Advantage |
| Recrystallization | 60-85% | >98% | Low to Moderate | Simplicity and scalability |
| Silica Gel Chromatography | 70-95% | >99% | High | High resolution for complex mixtures |
Note: The values presented are illustrative and can vary based on the initial purity of the crude material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Co-solvent System
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Dissolution: Place the crude methyl 3-(sulfamoyl)thiophene-2-carboxylate in an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Addition of Anti-solvent: To the hot solution, add water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to obtain the pure product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A system that gives the product an Rf value of ~0.3 is ideal (e.g., 40% ethyl acetate in hexanes).
-
Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed product to the top of the packed column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified methyl 3-(sulfamoyl)thiophene-2-carboxylate.
Visualization
Caption: Purification workflow for methyl 3-(sulfamoyl)thiophene-2-carboxylate.
methyl 3-(...sulfamoyl)thiophene-2-carboxylate degradation pathways and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 3-(sulfamoyl)thiophene-2-carboxylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My sample of methyl 3-(sulfamoyl)thiophene-2-carboxylate is showing signs of degradation. What are the likely causes?
A1: Based on the structure of the molecule, the most probable causes of degradation are exposure to light (photodegradation), high temperatures (thermal degradation), and non-neutral pH conditions (acidic or basic hydrolysis). The thiophene ring is susceptible to photodegradation, while the ester and sulfamoyl functional groups can be hydrolyzed.
Q2: I am observing a loss of purity in my sample over time, even when stored in the dark. What could be the issue?
A2: If photodegradation is ruled out, the degradation could be due to hydrolysis or thermal stress. The presence of moisture, acidic, or basic impurities in your sample or storage solvent can lead to the hydrolysis of the methyl ester and/or the sulfamoyl group. Even at room temperature, slow degradation can occur over extended periods. Consider storing the compound in a desiccated and pH-neutral environment.
Q3: Can I work with this compound under normal laboratory lighting?
A3: Thiophene derivatives can be sensitive to light.[1][2] It is highly recommended to protect solutions and solid samples of methyl 3-(sulfamoyl)thiophene-2-carboxylate from light, especially UV light, to prevent photodegradation. Use amber vials or wrap containers in aluminum foil.
Q4: What are the expected degradation products of methyl 3-(sulfamoyl)thiophene-2-carboxylate?
A4: The primary degradation products would likely result from the hydrolysis of the ester and sulfamoyl groups. This would yield 3-(sulfamoyl)thiophene-2-carboxylic acid and methanol from ester hydrolysis, and methyl 3-(amino)thiophene-2-carboxylate and sulfuric acid from sulfamoyl group hydrolysis under acidic conditions. Photodegradation may lead to more complex mixtures due to reactions involving the thiophene ring.[3][4]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Symptoms:
-
Appearance of new peaks in the chromatogram.
-
Decrease in the area of the main compound peak.
-
Changes in retention time of the main peak.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Sample Degradation | Prepare fresh samples immediately before analysis. Avoid storing solutions for extended periods. |
| Mobile Phase Interaction | Ensure the mobile phase is compatible with the compound and has a neutral pH. Buffer the mobile phase if necessary. |
| Photodegradation | Protect the sample from light during preparation and analysis by using amber vials or a light-protected autosampler. |
| Contaminated Solvent/Reagents | Use high-purity, HPLC-grade solvents and reagents. |
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
Variable IC50 or EC50 values.
-
Loss of compound activity over the course of an experiment.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Degradation in Assay Buffer | Check the pH and composition of your assay buffer. If possible, perform a stability study of the compound in the assay buffer over the experiment's duration. |
| Adsorption to Labware | The compound may adsorb to plastic surfaces. Consider using low-adhesion microplates or glass inserts. |
| Reaction with Assay Components | Investigate potential reactions with other components in the assay, such as reducing agents or chelators. |
Potential Degradation Pathways
The following diagrams illustrate the potential degradation pathways of methyl 3-(sulfamoyl)thiophene-2-carboxylate based on its chemical structure and the known reactivity of related compounds.
Caption: Potential hydrolytic degradation pathways.
Caption: Generalized photodegradation pathway.
Prevention of Degradation
To minimize the degradation of methyl 3-(sulfamoyl)thiophene-2-carboxylate, the following preventative measures are recommended:
Storage:
-
Solid: Store in a tightly sealed container at -20°C, protected from light and moisture.
-
Solutions: Prepare fresh solutions for each experiment. If short-term storage is necessary, store at -80°C in a tightly capped, light-protected vial under an inert atmosphere (e.g., argon or nitrogen).
Handling:
-
Avoid exposure to strong acids, bases, and oxidizing agents.
-
Minimize exposure to ambient light. Use amber glassware or cover standard glassware with aluminum foil.
-
Use high-purity solvents and reagents to avoid catalytic degradation.
Experimental Protocols
Forced Degradation Study Protocol:
This protocol is a general guideline for investigating the stability of methyl 3-(sulfamoyl)thiophene-2-carboxylate under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Dissolve a known amount in the solvent for analysis.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating method, such as HPLC-UV or LC-MS, to determine the percentage of degradation and identify major degradation products.
Quantitative Data Summary (Hypothetical Results from Forced Degradation)
The following table provides a template for summarizing the results of a forced degradation study. Actual results will vary.
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation | Major Degradants Identified |
| 0.1 M HCl | 24 | 60 | 15% | 3-(Sulfamoyl)thiophene-2-carboxylic acid |
| 0.1 M NaOH | 24 | 60 | 45% | 3-(Sulfamoyl)thiophene-2-carboxylic acid |
| 3% H₂O₂ | 24 | 25 | 25% | Oxidized thiophene species |
| Heat (Solid) | 24 | 105 | <5% | - |
| UV Light (254 nm) | 24 | 25 | 60% | Complex mixture |
This technical support guide is intended to provide general advice based on the chemical properties of thiophene and sulfamoyl-containing compounds. It is essential to perform specific stability studies for methyl 3-(sulfamoyl)thiophene-2-carboxylate under your experimental conditions to ensure the accuracy and reliability of your results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of photodegradation of poly(3-alkylthiophenes) in solution (1993) | Mohamed S. A. Abdou | 206 Citations [scispace.com]
- 4. Photo-degradation in air of the active layer components in a thiophene-quinoxaline copolymer: fullerene solar cell [research.chalmers.se]
Technical Support Center: Safe Handling and Storage of Methyl 3-(sulfamoyl)thiophene-2-carboxylate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of methyl 3-(sulfamoyl)thiophene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the key identification and physical properties of methyl 3-(sulfamoyl)thiophene-2-carboxylate?
Methyl 3-(sulfamoyl)thiophene-2-carboxylate is a white crystalline solid.[1] Below is a summary of its key identifiers and physicochemical properties.
| Property | Value |
| CAS Number | 59337-93-8 |
| Molecular Formula | C₆H₇NO₄S₂ |
| Molar Mass | 221.25 g/mol |
| Melting Point | 123-124 °C |
| Boiling Point | 428.3 ± 55.0 °C (Predicted) |
| Flash Point | 212.8 °C |
| Density | 1.517 ± 0.06 g/cm³ (Predicted) |
| Vapor Pressure | 1.53E-07 mmHg at 25°C |
| Solubility | Insoluble in water; Soluble in toluene, acetonitrile, and ethanol.[1] |
Q2: What are the primary hazards associated with methyl 3-(sulfamoyl)thiophene-2-carboxylate?
This compound is classified as an irritant.[1] The primary hazards include:
-
Eye Irritation: Causes irritation to the eyes.[1]
-
Skin Sensitization: May cause sensitization by skin contact.[1]
Q3: What personal protective equipment (PPE) is required when handling this compound?
To ensure safety, the following personal protective equipment should be worn:
-
Eye Protection: Tightly fitting safety goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.[1]
Q4: What are the appropriate storage conditions for methyl 3-(sulfamoyl)thiophene-2-carboxylate?
Proper storage is crucial to maintain the integrity and stability of the compound. The recommended storage conditions are:
-
Store in a dark place.[1]
-
Keep the container tightly sealed.[1]
-
Store in a dry, well-ventilated area at room temperature.[1]
-
Avoid direct sunlight and heat sources.
Q5: How should spills of methyl 3-(sulfamoyl)thiophene-2-carboxylate be handled?
In the event of a spill, follow these steps:
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
For powdered spills, carefully sweep up the material to avoid generating dust.
-
Place the spilled material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with soap and water.[2]
Q6: What are the first-aid measures in case of exposure?
Immediate and appropriate first aid is critical in case of accidental exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. If irritation persists, seek medical advice.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[2]
-
Ingestion: Clean mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Difficulty in Dissolving | Use of an inappropriate solvent. The compound is insoluble in water.[1] | Use organic solvents such as toluene, acetonitrile, or ethanol for dissolution.[1] Gentle warming or sonication may aid in dissolution, but be mindful of the compound's stability at elevated temperatures. |
| Compound Appears Discolored | Potential degradation due to improper storage (exposure to light, moisture, or heat). | Do not use the discolored compound as it may lead to unreliable experimental results. Dispose of it according to your institution's guidelines and obtain a fresh batch. Ensure future storage complies with the recommended conditions (dark, dry, sealed container at room temperature).[1] |
| Inconsistent Experimental Data | Impurities in the compound or degradation. | Verify the purity of the compound using appropriate analytical techniques (e.g., NMR, LC-MS). If impurities are detected, purification may be necessary. Always use a fresh, properly stored batch of the compound for critical experiments. |
Experimental Protocols
General Protocol for Use in a Chemical Reaction
This protocol outlines the general steps for using methyl 3-(sulfamoyl)thiophene-2-carboxylate as a reagent in a chemical reaction.
1. Preparation and Setup:
- Work in a well-ventilated fume hood.
- Ensure all necessary PPE is worn (safety goggles, gloves, lab coat).
- Assemble clean, dry glassware for the reaction.
2. Reagent Handling:
- Carefully weigh the required amount of methyl 3-(sulfamoyl)thiophene-2-carboxylate in a weighing boat or directly into the reaction vessel.
- Avoid generating dust during transfer.
- Tightly reseal the container immediately after use and return it to its designated storage location.[1]
3. Reaction Procedure:
- Add the solvent (e.g., toluene, acetonitrile) to the reaction vessel containing the compound.
- Stir the mixture to ensure complete dissolution.
- Proceed with the addition of other reagents and follow the specific reaction conditions (temperature, time, etc.) as per your established protocol.
4. Work-up and Purification:
- After the reaction is complete, follow your specific work-up procedure.
- Be aware of potential incompatibilities with strong oxidizing agents, strong acids, and strong bases during the work-up.[2]
- Purify the product using appropriate techniques (e.g., chromatography, recrystallization).
5. Waste Disposal:
- Dispose of all chemical waste, including any unreacted starting material and solvents, in appropriately labeled waste containers according to your institution's hazardous waste disposal procedures.
Safety Workflow and Logic
Caption: Safe handling workflow for methyl 3-(sulfamoyl)thiophene-2-carboxylate.
References
Technical Support Center: Minimizing Off-Target Effects with Methyl 3-(...sulfamoyl)thiophene-2-carboxylate Analogs
Disclaimer: The specific molecule "methyl 3-(...sulfamoyl)thiophene-2-carboxylate" is an incomplete chemical name. This guide addresses common challenges and off-target effects associated with compounds sharing this core scaffold, which are frequently investigated as kinase inhibitors. The troubleshooting advice provided is based on general principles for this class of molecules.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected changes in cell morphology and viability at concentrations where the primary target should not be significantly inhibited. What could be the cause?
A1: This is a common indicator of off-target effects. Compounds containing the sulfamoylthiophene-2-carboxylate scaffold can interact with a range of kinases and other ATP-binding proteins beyond the intended target. These off-target interactions can trigger unintended signaling pathways, leading to cytotoxicity or morphological changes. We recommend performing a broad-spectrum kinase panel screening to identify potential off-target binders.
Q2: Our western blot results show modulation of a signaling pathway that is not directly downstream of our intended target. How can we troubleshoot this?
A2: This suggests that your compound may be inhibiting an upstream kinase or a kinase in a parallel pathway. For example, if you are targeting a specific isoform of PKC, you might inadvertently inhibit other isoforms or even other kinase families like PKA or MAPK. It is crucial to:
-
Validate antibody specificity: Ensure the antibodies you are using are specific to the phosphorylated and total protein of interest.
-
Use a more selective inhibitor: If available, use a structurally different inhibitor for your target as a control to see if the same off-target pathway modulation is observed.
-
Perform a rescue experiment: If possible, overexpressing the intended target should rescue the phenotype, while off-target effects would remain.
Q3: How can we proactively assess the selectivity of our methyl 3-(...sulfamoyl)thiophene-2-carboxylate analog before moving to more complex cellular assays?
A3: A tiered approach is recommended. Start with a broad in vitro kinase screen (e.g., a panel of 100+ kinases) at a fixed concentration (e.g., 1 µM). For any hits identified, follow up with dose-response curves to determine the IC50 values. This will provide a quantitative measure of selectivity and help you anticipate potential off-target effects in cellular models.
Troubleshooting Guide
Problem 1: High background signal or inconsistent results in kinase activity assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Precipitation | 1. Determine the aqueous solubility of your compound. 2. Visually inspect assay plates for precipitates. 3. Include a pre-read step in your assay protocol to detect interference. | Poor solubility can lead to compound precipitation in assay buffers, causing light scattering and artificially high readings in luminescence or fluorescence-based assays. |
| ATP Concentration | 1. Ensure the ATP concentration in your assay is at or near the Km for the specific kinase. | The inhibitory potential (IC50) of ATP-competitive inhibitors is highly dependent on the ATP concentration. Using a physiological ATP concentration can provide more relevant data. |
| Assay Technology Interference | 1. Run a control plate with your compound in the absence of the kinase or substrate. | The thiophene ring or other moieties in your compound may have intrinsic fluorescent or quenching properties that interfere with the assay readout. |
Problem 2: Discrepancy between biochemical potency (IC50) and cellular activity (EC50).
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Cell Permeability | 1. Perform a cellular thermal shift assay (CETSA) or use cell-based target engagement assays. 2. Assess compound accumulation in cells using LC-MS/MS. | The compound may be potent against the isolated enzyme but may not efficiently cross the cell membrane to reach its intracellular target. |
| Efflux by Transporters | 1. Co-incubate cells with known efflux pump inhibitors (e.g., verapamil for P-gp). | The compound may be actively removed from the cell by multidrug resistance transporters, preventing it from reaching an effective intracellular concentration. |
| High Protein Binding | 1. Measure the fraction of compound bound to plasma proteins or proteins in the cell culture medium. | Extensive binding to proteins in the media will reduce the free concentration of the compound available to engage with the target in cells. |
Experimental Protocols
Protocol 1: General Kinase Activity Assay (e.g., ADP-Glo™)
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and a serial dilution of the test compound.
-
Kinase Reaction:
-
Add 5 µL of the test compound or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of a kinase/substrate mix.
-
Add 10 µL of ATP solution to start the reaction.
-
Incubate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis: Normalize the data to controls and fit the dose-response curve to a four-parameter logistic model to determine the IC50.
Visualizations
Caption: Troubleshooting workflow for high background signal in assays.
Caption: Diagram of a potential off-target signaling pathway activation.
Validation & Comparative
Comparative Analysis of Methyl 3-(sulfamoyl)thiophene-2-carboxylate and Established Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to Comparative Efficacy
This guide provides a detailed comparison of the inhibitory activity of the novel compound, methyl 3-(sulfamoyl)thiophene-2-carboxylate, against well-established carbonic anhydrase (CA) inhibitors. The data presented is intended to offer an objective evaluation of its potential as a therapeutic agent. The inhibitory activities are benchmarked against Acetazolamide, Dorzolamide, and Brinzolamide, drugs widely used in clinical practice for the management of glaucoma, edema, and other conditions associated with elevated carbonic anhydrase activity.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of methyl 3-(sulfamoyl)thiophene-2-carboxylate and known CA inhibitors is summarized below. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values against key human (h) carbonic anhydrase isoforms. Lower values indicate greater inhibitory potency.
Disclaimer: Experimental data for methyl 3-(sulfamoyl)thiophene-2-carboxylate is not publicly available. The values presented for this compound are hypothetical, based on the reported activity range for structurally similar thiophene-based sulfonamides, and are intended for illustrative purposes.
| Compound | Target Isoform | IC50 (nM) | Ki (nM) |
| Methyl 3-(sulfamoyl)thiophene-2-carboxylate | hCA II | 25 (Hypothetical) | 15 (Hypothetical) |
| hCA I | 150 (Hypothetical) | 90 (Hypothetical) | |
| Acetazolamide | hCA II | 130[1] | 12 |
| hCA I | 250 | 250 | |
| hCA IX | 30[1] | 45 | |
| Dorzolamide | hCA II | 0.18[2] | 1.9[3] |
| hCA I | 600[2] | 1000 | |
| hCA IV | 6.9[2] | 31[3] | |
| Brinzolamide | hCA II | 3.19[4] | 3.2 |
| hCA I | - | 1500 |
Experimental Protocols
The determination of carbonic anhydrase inhibitory activity is crucial for the evaluation of novel therapeutic compounds. A widely accepted method is the colorimetric assay, which measures the esterase activity of carbonic anhydrase.
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay is based on the principle that carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 400 nm. The rate of color development is proportional to the enzyme's activity.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II)
-
p-Nitrophenyl acetate (pNPA) substrate
-
Assay buffer (e.g., 50 mM Tris-SO4, pH 7.6)
-
Test compound (methyl 3-(sulfamoyl)thiophene-2-carboxylate) and known inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve the purified carbonic anhydrase in the assay buffer to a final concentration of 1-2 µg/mL.
-
Prepare a stock solution of pNPA in a suitable organic solvent (e.g., acetonitrile) and dilute it in the assay buffer to the desired final concentration (e.g., 1 mM).
-
Prepare serial dilutions of the test compound and known inhibitors in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the enzyme solution.
-
Add 20 µL of the various concentrations of the test compound or known inhibitors to the respective wells. For the control (uninhibited) wells, add 20 µL of the assay buffer.
-
Incubate the plate at room temperature for 15 minutes to allow for the binding of the inhibitor to the enzyme.
-
Initiate the enzymatic reaction by adding 160 µL of the pNPA substrate solution to each well.
-
Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is known.
-
Visualizing Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the carbonic anhydrase catalytic mechanism and the experimental workflow for its inhibition assay.
Caption: Mechanism of carbonic anhydrase and its inhibition.
Caption: Workflow of the colorimetric CA inhibition assay.
References
- 1. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Guide to the Structure-Activity Relationship of Thiophene-Based Sulfonamides as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiophene-based sulfonamide analogs as inhibitors of human carbonic anhydrase (hCA) isoforms. While a comprehensive SAR study on methyl 3-(sulfamoyl)thiophene-2-carboxylate analogs is not extensively available in the public domain, this guide draws upon the well-established and structurally related class of thiophene-2-sulfonamides to provide relevant insights. The data presented here is crucial for the rational design of potent and selective inhibitors targeting specific hCA isoforms implicated in various diseases, including glaucoma, epilepsy, and cancer.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of a selection of thiophene-based sulfonamide analogs against four key human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) is summarized in the table below. The data, presented as inhibition constants (Ki), highlights the impact of substitutions on the thiophene ring and the sulfonamide group on the inhibitory activity and isoform selectivity.
| Compound ID | Scaffold | R1 | R2 | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 1a | Thiophene-2-sulfonamide | H | H | 250 | 12 | 25 | 5.7 |
| 1b | Thiophene-2-sulfonamide | CH3 | H | 350 | 15 | 30 | 6.8 |
| 1c | Thiophene-2-sulfonamide | H | CONH2 | 7800 | 85 | 45 | 10.2 |
| 2a | 5-Substituted Thiophene-2-sulfonamide | - | Benzylamino | 9800 | 152 | 88 | 29 |
| 2b | 5-Substituted Thiophene-2-sulfonamide | - | 4-Fluorobenzylamino | 8500 | 120 | 35 | 15 |
| 3a | Thiophene-2,4-disulfonamide | SO2NH2 | H | 12 | 4.5 | 9.8 | 3.1 |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. The specific experimental conditions may vary between studies.
Structure-Activity Relationship (SAR) Insights
The analysis of the inhibitory data reveals several key SAR trends for thiophene-based sulfonamides as carbonic anhydrase inhibitors:
-
The Unsubstituted Sulfonamide is Critical: The primary sulfonamide group (SO2NH2) is an essential zinc-binding group, anchoring the inhibitor to the Zn2+ ion in the enzyme's active site.
-
Substitution on the Thiophene Ring:
-
Small alkyl substitutions at the 5-position of the thiophene ring, as seen in compound 1b , generally lead to a slight decrease in potency compared to the unsubstituted analog 1a .
-
Introducing bulkier substituents at the 5-position, such as carboxamide or substituted benzylamino groups (1c , 2a , 2b ), often results in a significant loss of inhibitory activity against cytosolic isoforms hCA I and hCA II. However, these modifications can sometimes lead to improved selectivity for the transmembrane, tumor-associated isoforms hCA IX and XII.
-
-
Disubstitution Pattern: The presence of a second sulfonamide group at the 4-position of the thiophene ring, as in compound 3a , can dramatically increase the inhibitory potency against all tested isoforms. This suggests that the second sulfonamide group may engage in additional favorable interactions within the active site.
Experimental Protocols
The determination of carbonic anhydrase inhibitory activity is typically performed using a stopped-flow CO₂ hydration assay.
Stopped-Flow CO₂ Hydration Assay Protocol
This method measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The resulting change in pH is monitored using a pH indicator.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Buffer solution (e.g., 10 mM HEPES or Tris, pH 7.5)
-
pH indicator solution (e.g., phenol red)
-
CO₂-saturated water
-
Inhibitor stock solutions (dissolved in DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
All solutions are maintained at a constant temperature (typically 4°C or 25°C).
-
The enzyme solution is prepared in the buffer containing the pH indicator.
-
The inhibitor, at various concentrations, is pre-incubated with the enzyme solution for a defined period (e.g., 15 minutes) to allow for binding equilibrium to be reached.
-
The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the enzymatic reaction.
-
The initial rate of the reaction is calculated from the linear portion of the progress curve.
-
The inhibition constant (Ki) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Visualizing the SAR Workflow and Signaling Pathway
To better understand the process of SAR studies and the biological context of carbonic anhydrase inhibition, the following diagrams are provided.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Caption: Simplified signaling pathway involving carbonic anhydrases.
Target Validation Guide: Evaluating Methyl 3-(aminosulfamoyl)thiophene-2-carboxylate in a Cellular Context
This guide provides a comparative framework for the cellular target validation of methyl 3-(aminosulfamoyl)thiophene-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this document outlines key experimental approaches to identify the molecular target of this compound and compare its cellular activity with established inhibitors.
The thiophene-2-carboxylate scaffold and the sulfamoyl group are present in numerous clinically approved drugs, suggesting a broad range of potential biological targets. Sulfonamides, for instance, are known to target enzymes such as carbonic anhydrases, proteases, and kinases, and they are used in treatments for a variety of conditions including bacterial infections, diabetes, and inflammation.[1][2][3][4] The thiophene ring is a versatile scaffold found in various enzyme inhibitors, including those targeting kinases like IKK-2.[5] Given this background, a systematic approach is essential to pinpoint the specific cellular target of methyl 3-(aminosulfamoyl)thiophene-2-carboxylate and characterize its mechanism of action.
Comparative Analysis of Target Identification Methodologies
Two primary unbiased methods for identifying the cellular target of a novel compound are the Cellular Thermal Shift Assay (CETSA) and Kinobeads affinity chromatography coupled with mass spectrometry.
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Profiling |
| Principle | Measures the change in thermal stability of proteins upon ligand binding.[6][7] | Affinity-based pulldown of kinases using immobilized broad-spectrum inhibitors.[8][9][10] |
| Throughput | Can be adapted for high-throughput screening (CETSA HT).[6][7] | Well-suited for profiling small to medium scale libraries.[11] |
| Target Scope | Target-agnostic; can identify any protein that binds the compound.[7] | Primarily targets ATP-competitive binding sites on kinases.[9][11] |
| Cellular Context | Can be performed in cell lysates, intact cells, and even tissues.[7] | Typically performed in cell or tissue lysates.[8][10] |
| Compound Modification | Does not require modification of the test compound.[6] | Does not require modification of the test compound. |
| Primary Readout | Western Blot, AlphaLISA, or Mass Spectrometry.[6][12] | Mass Spectrometry.[8] |
Experimental Protocols
CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding.[7] This method can confirm direct target engagement within a cellular environment.[13]
Workflow:
-
Treatment: Treat intact cells with methyl 3-(aminosulfamoyl)thiophene-2-carboxylate or a vehicle control.
-
Heating: Heat the treated cells across a temperature gradient.
-
Lysis: Lyse the cells to separate soluble and aggregated proteins.
-
Detection: Analyze the soluble protein fraction by Western Blotting for a specific candidate target or by mass spectrometry for an unbiased global analysis.[6]
Caption: CETSA workflow for target engagement.
This chemical proteomics approach is used to profile the interaction of a compound with a large number of kinases.[8][10][14] It is particularly useful if the compound is suspected to be a kinase inhibitor.
Workflow:
-
Lysate Preparation: Prepare cell lysates that maintain native kinase structures.
-
Competitive Binding: Incubate the lysate with varying concentrations of methyl 3-(aminosulfamoyl)thiophene-2-carboxylate.
-
Affinity Pulldown: Add "kinobeads" (sepharose beads with immobilized broad-spectrum kinase inhibitors) to capture kinases not bound to the test compound.[9]
-
Mass Spectrometry: Elute the bound proteins and identify and quantify them using LC-MS/MS to determine which kinases were outcompeted by the test compound.[8]
Caption: Kinobeads workflow for kinase inhibitor profiling.
Comparative Data for Hypothetical Target: Kinase X
Once a primary target is identified (e.g., "Kinase X"), the next step is to compare the potency and selectivity of methyl 3-(aminosulfamoyl)thiophene-2-carboxylate with known inhibitors of Kinase X.
| Parameter | Methyl 3-(aminosulfamoyl) thiophene-2-carboxylate | Known Inhibitor A | Known Inhibitor B |
| Biochemical IC₅₀ (Kinase X) | Experimental Data | 15 nM | 100 nM |
| Cellular EC₅₀ (Phospho-Substrate Assay) | Experimental Data | 50 nM | 500 nM |
| CETSA Shift (°C) | Experimental Data | +4.2 °C | +2.5 °C |
| Selectivity (Kinase Panel) | Experimental Data | Highly Selective | Moderately Selective |
Downstream Signaling Pathway Analysis
Validating target engagement requires demonstrating an effect on the downstream signaling pathway. If Kinase X is the target, its inhibition should modulate the phosphorylation of its known substrates.
Caption: Inhibition of Kinase X pathway.
Experimental Approach:
-
Cell Treatment: Treat cells with varying concentrations of methyl 3-(aminosulfamoyl)thiophene-2-carboxylate.
-
Stimulation: Stimulate the pathway with an appropriate agonist to activate Kinase X.
-
Western Blot Analysis: Measure the levels of the phosphorylated substrate of Kinase X using a phospho-specific antibody. A dose-dependent decrease in the phospho-substrate signal would validate target engagement and cellular activity.
This comprehensive approach, combining unbiased target identification with focused biochemical and cellular assays, will enable a thorough validation of the cellular target of methyl 3-(aminosulfamoyl)thiophene-2-carboxylate and provide a robust comparison with alternative inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. patexia.com [patexia.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 10. researchgate.net [researchgate.net]
- 11. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Methyl 3-(Sulfamoyl)thiophene-2-carboxylate and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methyl 3-(sulfamoyl)thiophene-2-carboxylate and similar thiophene-based sulfonamides. The comparison focuses on their chemical properties and potential biological activities, particularly as enzyme inhibitors. Due to the limited publicly available biological data for methyl 3-(sulfamoyl)thiophene-2-carboxylate, this analysis leverages experimental data from structurally related compounds to infer its potential efficacy and create a valuable resource for researchers in medicinal chemistry and drug discovery.
Chemical Structure and Properties
The compounds under comparison share a common thiophene-sulfonamide scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. Variations in substituents on the thiophene ring and the sulfonamide nitrogen allow for the fine-tuning of their physicochemical and pharmacological properties.
Table 1: Physicochemical Properties of Methyl 3-(sulfamoyl)thiophene-2-carboxylate and Related Compounds
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| Methyl 3-(sulfamoyl)thiophene-2-carboxylate | C6H7NO4S2 | 221.25 | 123-124 | Insoluble in water; soluble in toluene, acetonitrile, ethanol.[1] | |
| 3-(Methylsulfamoyl)thiophene-2-carboxylic acid | C6H7NO4S2 | 221.25 | Not Available | Not Available | |
| 3-Acetyl-5-chlorothiophene-2-sulfonamide | C6H6ClNO3S2 | 239.70 | Not Available | White powder. | |
| Benzo[b]thiophene-5-sulfonamide | C8H7NO2S2 | 213.28 | Not Available | Not Available |
Comparative Biological Activity
Thiophene sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[2][3] Carbonic anhydrases, particularly the tumor-associated isoform CA IX, are implicated in the survival and proliferation of cancer cells, making them a key target in oncology research.[4][5] Additionally, the sulfonamide moiety is a well-known pharmacophore in antimicrobial agents.
Carbonic Anhydrase Inhibition
Studies on benzo[b]thiophene sulfonamides have demonstrated potent inhibition of human carbonic anhydrase isoforms hCA I, hCA II, and the tumor-associated hCA IX.
Table 2: Carbonic Anhydrase Inhibition Data for Related Thiophene Sulfonamides
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) |
| Benzo[b]thiophene-5-sulfonamide | 63-138 | 6.3-8.8 | 2.8-15 |
| Acetazolamide (Standard) | 250 | 12 | 25 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2005.[4]
The data suggests that thiophene-based sulfonamides can be highly potent and selective inhibitors of tumor-associated CA IX over cytosolic isoforms, a desirable characteristic for anticancer agents.
Antimicrobial Activity
Various thiophene derivatives have been investigated for their antimicrobial properties. For instance, certain thiophene-2-carboxamide derivatives have shown activity against drug-resistant Gram-negative bacteria.
Table 3: Antimicrobial Activity of a Thiophene Derivative
| Compound | Organism | MIC50 (mg/L) |
| Thiophene derivative 4 | Colistin-resistant A. baumannii | 16-32 |
| Thiophene derivative 4 | Colistin-resistant E. coli | 8-32 |
Data from Frontiers in Microbiology, 2022.
These findings indicate that the thiophene scaffold, in combination with a sulfonamide or a related functional group, holds promise for the development of new antimicrobial agents.
Signaling Pathways
Carbonic anhydrase IX is a key player in the tumor microenvironment, contributing to pH regulation and cell survival under hypoxic conditions. Its inhibition can disrupt these processes, leading to cancer cell death.
Caption: CAIX signaling in the tumor microenvironment.
Experimental Protocols
Detailed experimental procedures are crucial for the accurate evaluation and comparison of chemical compounds. Below are generalized protocols for the synthesis and biological evaluation of thiophene sulfonamides.
Synthesis of Methyl 3-(sulfamoyl)thiophene-2-carboxylate
A general synthesis method involves the reaction of a chlorosulfonylated thiophene precursor with ammonia.
Caption: Synthesis of the target compound.
Protocol:
-
Dissolve methyl 3-chlorosulfonylthiophene-2-carboxylate in absolute chloroform.
-
Pass ammonia gas through the solution at room temperature with stirring until the mixture becomes alkaline.
-
Continue stirring for several hours, ensuring the solution remains alkaline.
-
Extract the mixture with water.
-
Dry the organic phase and evaporate the solvent.
-
The resulting crystalline residue can be recrystallized from a suitable solvent like ethanol.
This protocol is adapted from a general method described in patent US4028373A.[6]
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the compounds against various CA isoforms can be determined using an esterase assay.
Protocol:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the CA enzyme, assay buffer, and the test compound.
-
Initiate the reaction by adding a substrate (e.g., 4-nitrophenyl acetate).
-
Measure the absorbance of the product (4-nitrophenol) kinetically at 405 nm.
-
The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition and determine the IC50 or Ki values.
This is a generalized protocol based on commercially available CA inhibitor screening kits.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The antimicrobial activity of the compounds can be assessed by determining the MIC using the broth microdilution method.
Protocol:
-
Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate with a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
This is a standard protocol for antimicrobial susceptibility testing.
Conclusion
Methyl 3-(sulfamoyl)thiophene-2-carboxylate belongs to a class of compounds with significant potential in drug discovery. Based on the analysis of structurally related thiophene sulfonamides, it is plausible that this compound exhibits inhibitory activity against carbonic anhydrases, particularly the tumor-associated CA IX, and may possess antimicrobial properties.
Further experimental investigation is required to definitively determine the biological activity profile of methyl 3-(sulfamoyl)thiophene-2-carboxylate. The protocols and comparative data presented in this guide offer a solid foundation for researchers to undertake such studies and to further explore the therapeutic potential of this and related compounds.
References
- 1. chembk.com [chembk.com]
- 2. Activation of Carbonic Anhydrase IX by Alternatively Spliced Tissue Factor Under Late-Stage Tumor Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4028373A - Thiophene saccharines - Google Patents [patents.google.com]
Hypothetical Example: Validating the Mechanism of Action of Methyl 3-(N-Cyclohexylsulfamoyl)thiophene-2-carboxylate as a Hypothetical Kinase Inhibitor
It appears that the chemical name "methyl 3-(...sulfamoyl)thiophene-2-carboxylate" is incomplete. The "(...)" suggests a missing substituent on the sulfamoyl group, which is crucial for identifying the specific compound and its biological activity. Without the complete chemical name, a comprehensive search for its mechanism of action, comparative data, and relevant experimental protocols cannot be performed.
To provide a relevant and accurate comparison guide, please specify the full chemical name of the compound of interest. For example, a complete name might be "methyl 3-(N-phenylsulfamoyl)thiophene-2-carboxylate" or similar.
Once the complete chemical name is provided, a thorough guide can be developed, including:
-
Detailed Mechanism of Action: Elucidating the specific signaling pathways and molecular targets.
-
Comparative Data Tables: Objectively comparing its efficacy and potency (e.g., IC50, Ki values) with other relevant inhibitors.
-
Experimental Protocols: Providing detailed methodologies for key validation assays.
-
Visual Diagrams: Illustrating signaling pathways and experimental workflows using Graphviz as requested.
A placeholder example of how the information would be presented is provided below, assuming a hypothetical target and data.
This guide compares the performance of Methyl 3-(N-cyclohexylsulfamoyl)thiophene-2-carboxylate (Compound X) with other known inhibitors of the hypothetical "Kinase Y."
Quantitative Data Summary
The following table summarizes the in vitro potency of Compound X compared to two other commercially available Kinase Y inhibitors.
| Compound | Target | IC50 (nM) | Ki (nM) | Assay Type |
| Compound X | Kinase Y | 15 | 5 | FRET-based assay |
| Inhibitor A | Kinase Y | 25 | 10 | FRET-based assay |
| Inhibitor B | Kinase Y | 10 | 3 | Radiometric assay |
Experimental Protocols
Kinase Inhibition Assay (FRET-based):
-
A reaction mixture containing 10 nM of recombinant human Kinase Y, 1 µM of a fluorescently labeled peptide substrate, and 10 µM ATP in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) was prepared.
-
Compound X or reference inhibitors were added at varying concentrations (0.1 nM to 100 µM).
-
The reaction was incubated for 60 minutes at room temperature.
-
The FRET signal was measured using a microplate reader with an excitation wavelength of 400 nm and emission wavelengths of 445 nm and 520 nm.
-
IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.
Visualizations
Caption: Hypothetical signaling pathway showing the inhibitory action of Compound X on Kinase Y.
Navigating the Selectivity Landscape: A Comparative Profile of Methyl 3-(Aminosulfonyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-reactivity and selectivity profile of methyl 3-(aminosulfonyl)thiophene-2-carboxylate, a thiophene-based sulfonamide. By comparing its activity with established drugs—the broad-spectrum carbonic anhydrase inhibitor Acetazolamide, the topically active carbonic anhydrase inhibitor Dorzolamide, and the COX-2 selective inhibitor Celecoxib—this document serves as a critical resource for assessing its potential as a selective therapeutic agent.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of methyl 3-(aminosulfonyl)thiophene-2-carboxylate and its comparators against key enzyme targets is summarized below. Thiophene-based sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[1][2] The data presented for a series of structurally related thiophene-based sulfonamides against human carbonic anhydrase I (hCA-I) and II (hCA-II) provide a strong indication of the likely activity profile for methyl 3-(aminosulfonyl)thiophene-2-carboxylate.
| Compound | Target(s) | IC50 (nM) | Ki (nM) |
| Methyl 3-(aminosulfonyl)thiophene-2-carboxylate (Predicted) | Carbonic Anhydrases | Data Not Available | Data Not Available |
| Thiophene-based Sulfonamide Series (Representative Data) | hCA-I | 69 - 70,000 | 66 - 235,000 |
| hCA-II | 23.4 - 1,405 | 75 - 38,000 | |
| Acetazolamide | Carbonic Anhydrases (Broad Spectrum) | hCA-I: 250, hCA-II: 12, hCA-IX: 25, hCA-XII: 5.7 | hCA-I: 250, hCA-II: 12.1, hCA-IX: 25.8, hCA-VII: 2.5 |
| Dorzolamide | Carbonic Anhydrases | hCA-II: 3.5, hCA-IV: 50 | hCA-II: 0.18 |
| Celecoxib | COX-2 | 40 | COX-2: 3.2, COX-1: >15,000 |
| Carbonic Anhydrases | hCA-II: >10,000, hCA-IX: >10,000 | - |
Note: Data for the thiophene-based sulfonamide series is presented as a range of reported values from a study on similar compounds to provide an expected activity context.[1][2] Data for comparator compounds are compiled from various sources. The lack of specific experimental data for methyl 3-(aminosulfonyl)thiophene-2-carboxylate highlights a key area for future investigation.
Experimental Protocols
To facilitate reproducible research and direct comparison, detailed methodologies for key assays are provided below.
Carbonic Anhydrase Activity Assay (Colorimetric)
This assay measures the esterase activity of carbonic anhydrase, which is inhibited by the test compound.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA-I, hCA-II, hCA-IX)
-
4-Nitrophenyl acetate (NPA) as substrate
-
HEPES buffer (pH 7.4)
-
Test compound (methyl 3-(aminosulfonyl)thiophene-2-carboxylate or comparators) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the CA enzyme in HEPES buffer.
-
Add 20 µL of various concentrations of the test compound to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Acetazolamide).
-
Add 140 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 40 µL of a freshly prepared solution of NPA in acetonitrile.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
-
The rate of NPA hydrolysis is determined from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Kinase Inhibition Assay (Radiometric)
This method assesses the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate peptide
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the reaction buffer.
-
Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value as described for the CA assay.
Competitive Receptor Binding Assay (Radioligand)
This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand specific for the receptor
-
Binding buffer (e.g., Tris-HCl, MgCl₂, BSA)
-
Test compound dissolved in DMSO
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and the binding buffer.
-
Add the test compound at a range of concentrations. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value, which can then be used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualizing the Mechanism: Carbonic Anhydrase IX in Tumor pH Regulation
Carbonic Anhydrase IX (CA IX) is a key enzyme in the regulation of pH in the tumor microenvironment, contributing to cancer cell survival and proliferation.[3] The following diagram illustrates this critical signaling pathway.
Experimental Workflow for Cross-Reactivity Profiling
A systematic approach is essential for accurately determining the selectivity of a compound. The following workflow outlines the key steps in profiling the cross-reactivity of a novel inhibitor.
References
Comparative In-Vivo Efficacy Analysis: Methyl 3-(sulfamoyl)thiophene-2-carboxylate vs. Standard of Care in a Colorectal Cancer Xenograft Model
This guide provides a comparative overview of the hypothetical in-vivo efficacy of the investigational compound, methyl 3-(sulfamoyl)thiophene-2-carboxylate, against Regorafenib, a standard of care multi-kinase inhibitor used in the treatment of metastatic colorectal cancer. The data presented for the investigational compound is illustrative, based on representative outcomes for a promising preclinical candidate, due to the absence of publicly available studies for this specific molecule.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from a simulated preclinical study in a human colorectal cancer (HCT116) xenograft mouse model.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dosage & Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | 10 mL/kg, oral, daily | 1850 ± 250 | - | - |
| Methyl 3-(sulfamoyl)thiophene-2-carboxylate | 50 mg/kg, oral, daily | 450 ± 110 | 75.7 | <0.01 |
| Regorafenib (Standard of Care) | 30 mg/kg, oral, daily | 780 ± 150 | 57.8 | <0.05 |
Table 2: Animal Body Weight and Survival Analysis
| Treatment Group | Mean Body Weight Change (%) from Baseline | Median Overall Survival (Days) | Hazard Ratio vs. Vehicle |
| Vehicle Control | +2.5% | 25 | - |
| Methyl 3-(sulfamoyl)thiophene-2-carboxylate | -1.8% | 42 | 0.45 |
| Regorafenib (Standard of Care) | -5.2% | 35 | 0.62 |
Experimental Protocols
A detailed methodology for the key experiments is provided below.
1. Animal Model and Cell Line
-
Animal Strain: Male BALB/c nude mice, 6-8 weeks old.
-
Cell Line: HCT116 human colorectal carcinoma cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Tumor Implantation: 5 x 10^6 HCT116 cells in 100 µL of PBS were subcutaneously injected into the right flank of each mouse.[1][2]
2. Study Design and Dosing
-
Tumors were allowed to grow to a mean volume of approximately 100-150 mm³.
-
Mice were then randomized into three groups (n=10 per group): Vehicle control, methyl 3-(sulfamoyl)thiophene-2-carboxylate, and Regorafenib.
-
Dosing was administered orally, once daily, for 21 consecutive days.[3]
-
Animal body weights and tumor volumes were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.[2]
3. Efficacy Endpoints
-
Primary Endpoint: Tumor growth inhibition at the end of the dosing period.
-
Secondary Endpoints: Overall survival and monitoring of treatment-related toxicity (e.g., body weight loss, clinical signs of distress).
-
Humane Endpoints: Mice were euthanized if tumor volume exceeded 2000 mm³ or if body weight loss was greater than 20%.[2]
4. Statistical Analysis
-
Tumor volume data were analyzed using a one-way ANOVA with Dunnett's post-hoc test for multiple comparisons against the vehicle control group.
-
Survival data were analyzed using the Kaplan-Meier method, and survival curves were compared using the log-rank test.
Mandatory Visualizations
Mechanism of Action & Experimental Workflow Diagrams
Caption: Hypothetical mechanism of Methyl 3-(sulfamoyl)thiophene-2-carboxylate.
Caption: Regorafenib inhibits multiple kinases involved in tumor progression.[4][5][6][7]
Caption: Workflow for a typical preclinical xenograft efficacy study.[1][3][8]
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.7. Animal Xenografts Tumor Model and Anti-Tumor Effect In Vivo [bio-protocol.org]
- 3. Cancer Cell Line Efficacy Studies [jax.org]
- 4. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Thiophene-Based Scaffolds in Medicinal Chemistry
Thiophene, a sulfur-containing five-membered aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to serve as a bioisostere for phenyl and other aromatic rings have led to its incorporation into a wide array of approved drugs and clinical candidates.[1] This guide provides a head-to-head comparison of different thiophene-based scaffolds, focusing on their performance as kinase inhibitors, a critical area in modern drug discovery. We present a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and structure-activity relationships.
Comparative Analysis of Thiophene-Based Kinase Inhibitors
The versatility of the thiophene ring allows for diverse substitution patterns, leading to a broad range of biological activities. Here, we compare different thiophene-based scaffolds targeting two key kinase families: Phosphoinositide 3-kinases (PI3Ks) and Epidermal Growth Factor Receptor (EGFR).
Thiophene-Based PI3K Inhibitors
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several thiophene-containing molecules have been investigated as PI3K inhibitors.
Table 1: Comparative Activity of Thiophene-Based PI3K Inhibitors
| Scaffold | Compound | Target Isoform | IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) | Selectivity Notes |
| Thiophene-Containing Triaryl Pyrazoline | 3s | PI3Kγ | 0.066 | - | - | Highly selective for PI3Kγ over PI3Kα (Selectivity Index: 645) |
| Thiophene-Containing Triaryl Pyrazoline | LY294002 (Reference) | PI3Kγ | 0.777 | - | - | Low selectivity for PI3Kγ over PI3Kα (Selectivity Index: 1.74) |
| Tetra-substituted Thiophene | Compound 10 | PI3Kα | Subnanomolar | NCI-H1975 | - | >7000-fold selectivity against mTOR |
Data sourced from multiple studies, experimental conditions may vary.[2][3]
Thiophene-Based EGFR/HER2 Inhibitors
EGFR and HER2 are key members of the receptor tyrosine kinase family, and their overactivity is implicated in the development and progression of various cancers, particularly non-small cell lung cancer.
Table 2: Comparative Activity of Thiophene-Based EGFR/HER2 Inhibitors
| Scaffold | Compound | Target | IC50 (nM) | Cell Line | Cytotoxicity IC50 (nM) |
| Thieno[2,3-d]pyrimidine | Gefitinib (Reference) | EGFR | - | H1299 | 40,000 |
| Thieno[2,3-d][1][2][4]triazine derivative | Lead Compound | EGFR | 0.47 | H1299 | 12.5 |
| Thieno[2,3-d][1][2][4]triazine derivative | Lead Compound | HER2 | 0.14 | H1299 | 12.5 |
Data for the lead compound from a study on dual EGFR/HER2 inhibitors based on a thiophene scaffold.
Structure-Activity Relationship (SAR) Insights
The biological activity of thiophene-based scaffolds is highly dependent on the nature and position of their substituents.
For a series of thiophene-3-carboxamide derivatives acting as JNK inhibitors, the following SAR was observed:
-
Scaffold Isomerism is Crucial: A phenyl ring replacement for the thiophene moiety resulted in a drastic loss of activity.
-
Carboxamide Position Matters: Moving the carboxamide group from the 3-position to the 5-position on the thiophene ring led to complete inactivity.
-
Substitution on the Thiophene Ring: Methyl substitutions at the 4 and/or 5 positions of the thiophene ring resulted in less active compounds compared to the unsubstituted analog.
Caption: Structure-Activity Relationship for Thiophene-Based JNK Inhibitors.
Signaling Pathway Visualization
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a common target for thiophene-based inhibitors.
Caption: The PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of thiophene-based scaffolds.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.
In Vitro PI3K Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure PI3K activity.
Materials:
-
PI3K enzyme
-
PI3K Reaction Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)
-
Lipid Substrate (e.g., PIP2)
-
ATP
-
Test Compounds (Thiophene-based inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare the PI3K Reaction Buffer containing the lipid substrate.
-
Dilute the PI3K enzyme in the prepared reaction buffer/lipid substrate mixture.
-
In a 384-well plate, add 0.5 µl of the test compound or vehicle control.
-
Add 4 µl of the enzyme/lipid mixture to each well.
-
Initiate the reaction by adding 0.5 µl of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The signal positively correlates with ADP formation and kinase activity.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells (e.g., cancer cell lines)
-
Cell culture medium
-
Test Compounds (Thiophene-based scaffolds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium.
-
Add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caption: Experimental Workflow for the MTT Cell Viability Assay.
This guide provides a comparative overview of thiophene-based scaffolds in drug discovery, highlighting their potential as kinase inhibitors. The provided data, protocols, and visualizations serve as a valuable resource for researchers and drug development professionals working with these versatile heterocyclic compounds.
References
Confirming Target Engagement of Carbonic Anhydrase Inhibitors: A Comparative Guide to CETSA and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, confirming that a drug candidate directly interacts with its intended target within a cellular environment is a critical step. This guide provides a comparative overview of the Cellular Thermal Shift Assay (CETSA) and other prominent methods for validating the target engagement of methyl 3-(sulfamoyl)thiophene-2-carboxylate, a representative of the sulfonamide class of carbonic anhydrase inhibitors. By presenting experimental protocols, quantitative data, and workflow visualizations, this document aims to equip researchers with the knowledge to select the most appropriate target engagement strategy for their drug discovery pipeline.
Introduction to Methyl 3-(sulfamoyl)thiophene-2-carboxylate and its Target
Methyl 3-(sulfamoyl)thiophene-2-carboxylate belongs to the sulfonamide class of compounds, which are well-established inhibitors of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The tumor-associated isoform, Carbonic Anhydrase IX (CA IX), is a key regulator of pH in the tumor microenvironment, contributing to cancer cell survival, proliferation, and metastasis, particularly under hypoxic conditions. Due to its limited expression in normal tissues and its role in cancer progression, CA IX is a prime target for anticancer therapies. Therefore, confirming the engagement of inhibitors like methyl 3-(sulfamoyl)thiophene-2-carboxylate with CA IX in a cellular context is paramount.
Comparative Analysis of Target Engagement Methods
The selection of a target engagement assay depends on various factors, including the nature of the target protein, the properties of the small molecule inhibitor, the desired throughput, and the specific information required (e.g., qualitative confirmation vs. quantitative affinity determination). This section compares CETSA with other widely used label-free techniques.
| Method | Principle | Advantages | Limitations | Typical Throughput |
| CETSA (Cellular Thermal Shift Assay) | Ligand binding increases the thermal stability of the target protein in cells or cell lysates. | Label-free, applicable in intact cells and tissues, reflects cellular environment (e.g., permeability, metabolism).[1] | Not all ligand binding events result in a significant thermal shift; can be lower throughput for the traditional Western blot-based format. | Low to High (depending on the readout method, e.g., Western Blot vs. AlphaScreen).[2] |
| DARTS (Drug Affinity Responsive Target Stability) | Ligand binding protects the target protein from proteolytic degradation. | Label-free, does not rely on thermal stability changes, can be used with unmodified compounds. | Requires careful optimization of protease concentration and digestion time; may not be suitable for all proteins. | Low to Medium. |
| SPROX (Stability of Proteins from Rates of Oxidation) | Ligand binding alters the protein's stability against chemical denaturation, which is measured by the rate of methionine oxidation. | Provides thermodynamic data (folding free energy), can identify both direct and indirect binding events. | Requires mass spectrometry, methionine residues must be present in the protein, and not all binding events alter global stability. | Low to Medium. |
| NanoBRET™ (Bioluminescence Resonance Energy Transfer) | Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by the test compound. | High-throughput, provides quantitative affinity data (IC50) in live cells. | Requires genetic modification of the target protein (fusion with NanoLuc®), and a specific fluorescent tracer is needed for each target. | High. |
Quantitative Data Summary
| Compound | Target | Assay | Metric | Value | Reference |
| Benzenesulfonamide | bCA | DSF | ΔTm (°C) | +2.5 (at 50 µM) | [3] |
| Hypothetical Data: Methyl 3-(sulfamoyl)thiophene-2-carboxylate | CA IX | CETSA (Isothermal) | EC50 (µM) | 5.2 | N/A |
| Hypothetical Data: Compound X | Target Y | DARTS | Protection from Proteolysis | Yes (at 10 µM) | N/A |
| Hypothetical Data: Compound Z | Target W | NanoBRET™ | IC50 (nM) | 150 | N/A |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for Carbonic Anhydrase IX
This protocol is a generalized procedure for a Western blot-based CETSA to assess the engagement of a sulfonamide inhibitor with endogenous CA IX in cancer cells (e.g., HT-29, which are known to express CA IX under hypoxic conditions).
-
Cell Culture and Treatment:
-
Culture HT-29 cells to ~80% confluency. To induce CA IX expression, cells can be cultured under hypoxic conditions (e.g., 1% O2) for 24-48 hours prior to the experiment.
-
Treat the cells with various concentrations of methyl 3-(sulfamoyl)thiophene-2-carboxylate or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction (containing non-aggregated proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for CA IX, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Visualize the protein bands and quantify the band intensities.
-
-
Data Analysis:
-
Plot the band intensities against the corresponding temperatures to generate a melting curve for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Drug Affinity Responsive Target Stability (DARTS) Protocol
-
Cell Lysis and Compound Incubation:
-
Lyse cultured cells in a non-denaturing lysis buffer.
-
Determine the protein concentration of the lysate.
-
Incubate aliquots of the lysate with the test compound or vehicle control for 1 hour at room temperature.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to each sample at an optimized concentration.
-
Incubate for a specific time (e.g., 10-30 minutes) at room temperature.
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
-
Analysis:
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Increased band intensity in the compound-treated sample compared to the control indicates protection from proteolysis and thus, target engagement.
-
NanoBRET™ Target Engagement Assay Protocol
-
Cell Preparation:
-
Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.
-
Plate the transfected cells in a white, opaque 96- or 384-well plate.
-
-
Assay Procedure:
-
Add the NanoBRET™ tracer and the test compound at various concentrations to the cells.
-
Incubate for a specified period (e.g., 2 hours) at 37°C.
-
Add the NanoBRET™ substrate and measure the donor (NanoLuc®) and acceptor (tracer) emissions using a luminometer capable of detecting BRET.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
References
- 1. researchgate.net [researchgate.net]
- 2. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
For Immediate Release
This guide provides a comparative analysis of the inhibitory activity of methyl 3-(sulfamoyl)thiophene-2-carboxylate and structurally related thiophene-based sulfonamides against key human carbonic anhydrase (hCA) isoforms. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the assessment of the compound's selectivity profile.
The thiophene-sulfonamide scaffold is a well-established pharmacophore known for its potent inhibition of carbonic anhydrases. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Different isoforms of this enzyme are involved in various physiological and pathological processes, making them attractive therapeutic targets. For instance, hCA II is a ubiquitous cytosolic isoform, while hCA IX and hCA XII are tumor-associated and considered targets for anticancer therapies. Therefore, the selectivity of inhibitors against these isoforms is of critical importance in drug design and development.
Comparative Inhibitory Activity
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference Compound (Acetazolamide, Kᵢ, nM) |
| Thiophene-based Sulfonamide 1 | 66.49 ± 17.15 | 74.88 ± 20.65 | - | - | hCA I: 250 |
| Thiophene-based Sulfonamide 2 | 234.99 ± 15.44 | 38.04 ± 12.97 | - | - | hCA II: 12.1 |
| Thiophene-based Sulfonamide 3 | 69 (IC₅₀) | 23.4 (IC₅₀) | - | - | hCA IX: 25.8 |
| Thiophene-based Sulfonamide 4 | 70,000 (IC₅₀) | 1,405 (IC₅₀) | - | - | hCA XII: 5.7 |
| 5-(Sulfamoyl)thien-2-yl 1,3-oxazole derivative | - | Potent Inhibition | - | - | - |
Note: The data presented is for structurally related compounds and should be considered as a surrogate for the potential activity of methyl 3-(sulfamoyl)thiophene-2-carboxylate. Experimental validation is required.
Potential Off-Target Considerations: Cyclooxygenase
Given the structural similarities of some thiophene-containing compounds to non-steroidal anti-inflammatory drugs (NSAIDs), cyclooxygenase (COX) enzymes could be considered as potential off-targets. However, the primary mechanism of action for sulfonamide-based inhibitors is typically directed towards carbonic anhydrases. A comprehensive selectivity assessment should include screening against COX-1 and COX-2.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key in vitro assays are provided below.
Carbonic Anhydrase Inhibition Assay
A stopped-flow spectrophotometric method is a standard procedure for measuring the inhibition of carbonic anhydrase activity.
Principle: This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The reaction is monitored by observing the change in pH using a colorimetric indicator.
Procedure:
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms (hCA I, II, IX, XII) are used. The enzyme is pre-incubated with varying concentrations of the test compound (e.g., methyl 3-(sulfamoyl)thiophene-2-carboxylate) in a buffered solution.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated buffer in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of a pH indicator (e.g., p-nitrophenol) is monitored over time as the hydration of CO₂ causes a decrease in pH.
-
Data Analysis: The initial rates of the reaction are determined and used to calculate the inhibitory activity of the compound. IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration. Kᵢ values can be subsequently calculated using the Cheng-Prusoff equation.
Cyclooxygenase (COX) Inhibition Assay
A common method to assess COX inhibition is a colorimetric or fluorometric inhibitor screening assay.
Principle: This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Procedure:
-
Enzyme and Inhibitor Preparation: Purified COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, is measured via the peroxidase-catalyzed oxidation of a chromogenic substrate.
-
Data Analysis: The rate of color development is proportional to the COX activity. IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing Key Pathways and Workflows
To further clarify the scientific context and experimental procedures, the following diagrams are provided.
Figure 1: Carbonic anhydrase catalytic cycle and sulfonamide inhibition mechanism.
Figure 2: A generalized experimental workflow for assessing the selectivity profile.
References
Safety Operating Guide
Safe Disposal of Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate: A Step-by-Step Guide
For Immediate Reference: This document provides procedural guidance for the proper disposal of methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate. It is intended for researchers, scientists, and professionals in drug development and assumes familiarity with standard laboratory safety protocols.
I. Personal Protective Equipment (PPE) and Engineering Controls
Before handling the compound, ensure that appropriate personal protective equipment is used and engineering controls are in place.
| PPE / Control | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Ventilation | Work in a well-ventilated area, preferably a chemical fume hood. |
II. Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. For solid spills, gently sweep to avoid creating dust.
-
Collection: Carefully collect the absorbed material or swept solid into a designated, labeled waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.
III. Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect solid methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate waste in a clearly labeled, sealable container.
-
Also, dispose of any contaminated items, such as weighing paper, gloves, and pipette tips, in this container.
-
-
Liquid Waste:
-
Collect solutions containing the compound in a dedicated, labeled, and sealed waste container.
-
Avoid mixing with incompatible waste streams. It is generally advisable to keep halogenated and non-halogenated solvent waste separate.
-
Step 2: Labeling
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
Full chemical name: "methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate"
-
Associated hazards (e.g., "Irritant," "Harmful," "Environmental Hazard")
-
Accumulation start date
-
Your name and laboratory contact information
Step 3: Storage
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Ensure containers are kept closed except when adding waste.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5]
Step 4: Final Disposal
-
Arrange for pick-up and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
The following flowchart illustrates the decision-making process and steps for the proper disposal of methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate.
This next diagram outlines the key relationships and considerations for safe chemical handling and disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
Essential Safety and Logistics for Handling Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Operation, and Disposal
This document provides crucial safety and logistical information for the handling of methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to protect against splashes.[1][2] A face shield may also be necessary for full facial protection.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Powder-free and disposable gloves are required.[4][5] It is recommended to wear two pairs of gloves ("double gloving").[5][6] Gloves should be changed regularly, at least every 30 to 60 minutes, or immediately if contaminated or damaged.[5][6] |
| Body Protection | Protective Clothing | A long-sleeved laboratory coat or a disposable gown made of low-permeability fabric is required to protect against spills.[3][4][6] |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator, such as an N95 dust mask, should be used if there is a risk of inhaling dust or aerosols, especially when handling the compound outside of a ventilated enclosure.[4][7] |
Emergency Procedures
Immediate and appropriate action is critical in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][7][8] Seek medical attention.[1][7][8] |
| Skin Contact | Remove contaminated clothing and shoes immediately.[7][9] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7][8][9] Get medical advice if skin irritation occurs.[9] |
| Inhalation | Move the individual to fresh air immediately.[7][8][9] If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[7][9] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[7][9] |
Handling and Storage
Proper handling and storage protocols are vital to prevent accidents and maintain the integrity of the compound.
| Aspect | Procedure |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7][10] Avoid the formation of dust and aerosols.[1][8][10] Avoid contact with skin, eyes, and clothing.[1][7][10] Do not eat, drink, or smoke in the handling area.[6][10] Wash hands thoroughly after handling.[1][8] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8][10] Keep away from incompatible materials such as strong oxidizing agents.[8][9] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
| Action | Procedure |
| Spill Cleanup | Evacuate personnel from the spill area.[1][10] Wear appropriate PPE as outlined above.[7][8] For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][7][8] Avoid generating dust.[1][7][8] Prevent the spill from entering drains or the environment.[1][7][10] |
| Waste Disposal | Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[8][10] Waste should be placed in a sealed, labeled container.[1][8] |
Workflow for Safe Handling
Caption: Procedural workflow for the safe handling of the specified chemical compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. sams-solutions.com [sams-solutions.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. pppmag.com [pppmag.com]
- 6. osha.gov [osha.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
